molecular formula C40H56O3 B15590894 (9Z)-Antheraxanthin

(9Z)-Antheraxanthin

Cat. No.: B15590894
M. Wt: 584.9 g/mol
InChI Key: OFNSUWBAQRCHAV-CGOFHDSUSA-N
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Description

(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol has been reported in Pittosporum tobira with data available.

Properties

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1

InChI Key

OFNSUWBAQRCHAV-CGOFHDSUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of (9Z)-Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment and a key intermediate in the photoprotective xanthophyll cycle in plants and algae. As a member of the carotenoid family, its unique physicochemical properties, including its molecular structure, spectral characteristics, and stability, are of significant interest to researchers in the fields of biology, chemistry, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its central role in the xanthophyll cycle. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in natural product research, drug discovery, and development.

Physicochemical Characteristics

This compound is a C40 tetraterpenoid characterized by a long conjugated polyene chain, which is responsible for its yellow color and light-absorbing properties. The presence of a cis (Z) isomer at the 9th carbon position distinguishes it from its all-trans counterpart and influences its physical and chemical behavior.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

Property Value Reference
Molecular Formula C₄₀H₅₆O₃[1]
Molecular Weight 584.87 g/mol [1]
Melting Point 170-171 °C[2]
logP (Octanol-Water Partition Coefficient) 9.758[1]
Solubility Observation Reference
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Acetone (B3395972)Soluble[3]
WaterInsoluble[4]
UV-Vis Absorption Maxima (in Ethanol) Wavelength (nm) Reference
Peak I421-422[5]
Peak II443-444[5]
Peak III472-473[5]
Stability

This compound is known to be sensitive to both light and heat. Exposure to these elements can lead to isomerization from the 9-cis form to the all-trans form, as well as degradation of the molecule. Studies on carotenoids, in general, indicate that the cis-isomers can be less stable than their all-trans counterparts[6]. Specifically for antheraxanthin (B39726), degradation has been observed during storage, with the rate of degradation increasing with higher temperatures and exposure to light[7]. Therefore, it is crucial to store this compound in a cool, dark environment, preferably under an inert atmosphere to minimize oxidative degradation.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from plant sources.

Extraction of Carotenoids from Plant Material

This protocol outlines a general procedure for the extraction of carotenoids, including antheraxanthin, from fresh plant leaves.

Materials:

  • Fresh plant leaves (e.g., spinach)

  • Acetone

  • Petroleum ether (or a mixture of hexane (B92381) and acetone)

  • Anhydrous sodium sulfate (B86663)

  • Mortar and pestle

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Harvest fresh, healthy leaves and wash them thoroughly to remove any debris.

  • Weigh a desired amount of the leaf tissue (e.g., 10 g) and place it in a mortar.

  • Add a small amount of anhydrous sodium sulfate to aid in grinding and to remove water.

  • Add cold acetone to the mortar and grind the leaves thoroughly with a pestle until a homogenous slurry is formed. The acetone helps to extract the pigments and dehydrate the tissue.

  • Filter the extract through a Buchner funnel to separate the liquid extract from the solid plant debris.

  • Repeat the extraction process with fresh acetone on the remaining plant material until the residue is colorless, indicating that most of the pigments have been extracted.

  • Combine all the acetone extracts.

  • To partition the carotenoids into a less polar solvent, add an equal volume of petroleum ether to the acetone extract in a separatory funnel.

  • Gently mix the two phases and then allow them to separate. The carotenoids will move into the upper petroleum ether layer.

  • Discard the lower aqueous acetone layer.

  • Wash the petroleum ether layer with distilled water to remove any remaining acetone and other water-soluble impurities.

  • Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the carotenoids.

  • The resulting crude carotenoid extract can then be used for further purification.

Purification by Thin-Layer Chromatography (TLC)

TLC is a useful technique for the separation of different carotenoids based on their polarity.

Materials:

  • Crude carotenoid extract

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., a mixture of hexane, ethyl acetate, acetone, isopropyl alcohol, and water in a 6:1:1:1:1 ratio)[8]

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5-1 cm and allowing the atmosphere inside to become saturated with the solvent vapor.

  • Using a capillary tube, carefully spot the concentrated crude carotenoid extract onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate into the developing chamber, ensuring that the baseline with the spot is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action.

  • Once the solvent front has reached near the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry. The separated carotenoids will appear as distinct colored bands. Xanthophylls like antheraxanthin are more polar than carotenes and will have lower Rf values.

  • The band corresponding to antheraxanthin can be scraped from the plate and the compound can be eluted with a suitable solvent (e.g., acetone) for further analysis or purification.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the high-resolution separation and purification of individual carotenoids.

Materials:

  • Partially purified antheraxanthin fraction from TLC or crude extract

  • HPLC system with a diode array detector (DAD) or UV-Vis detector

  • C30 reverse-phase column (often recommended for carotenoid separation)

  • Mobile phase solvents (e.g., gradients of methanol, methyl-tert-butyl ether, and water)

Procedure:

  • Prepare the mobile phase solvents and degas them thoroughly.

  • Equilibrate the C30 column with the initial mobile phase composition.

  • Dissolve the antheraxanthin-containing sample in a suitable solvent (e.g., a small volume of the initial mobile phase).

  • Inject the sample onto the HPLC column.

  • Run a gradient elution program to separate the different carotenoids. A typical gradient might start with a high percentage of a polar solvent like methanol/water and gradually increase the percentage of a less polar solvent like methyl-tert-butyl ether.

  • Monitor the elution of the compounds using the DAD or UV-Vis detector at the characteristic absorption wavelengths of antheraxanthin (around 444 nm).

  • Collect the fraction corresponding to the this compound peak. The identification can be confirmed by comparing the retention time and UV-Vis spectrum with a known standard if available.

  • The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.

Characterization by Spectroscopy

UV-Vis Spectroscopy:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol).

  • Record the absorption spectrum from approximately 350 nm to 550 nm.

  • The characteristic three-peaked spectrum with maxima around 421-422 nm, 443-444 nm, and 472-473 nm confirms the presence of the antheraxanthin chromophore[5].

Mass Spectrometry (MS):

  • Analyze the purified sample using a mass spectrometer, for example, with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of antheraxanthin (584.42 g/mol for [M]+).

  • Fragmentation patterns can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sufficient amount of the purified and dried this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • The chemical shifts and coupling constants of the protons and carbons will provide detailed information about the molecular structure, including the confirmation of the 9-cis double bond configuration. Comparison with published NMR data for antheraxanthin is essential for definitive identification.

Signaling Pathway and Experimental Workflows

The Xanthophyll Cycle

This compound is a crucial intermediate in the xanthophyll cycle, a photoprotective mechanism in photosynthetic organisms that dissipates excess light energy as heat. This cycle involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548) via antheraxanthin under high light conditions, and the reverse reaction in low light.

Xanthophyll_Cycle Violaxanthin Violaxanthin Antheraxanthin This compound Violaxanthin->Antheraxanthin Violaxanthin de-epoxidase (VDE) (High Light, Low pH) Antheraxanthin->Violaxanthin Zeaxanthin epoxidase (ZEP) (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin Violaxanthin de-epoxidase (VDE) (High Light, Low pH) Zeaxanthin->Antheraxanthin Zeaxanthin epoxidase (ZEP) (Low Light)

Caption: The Xanthophyll Cycle involving this compound.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a plant source.

Experimental_Workflow PlantMaterial Plant Material (e.g., Spinach Leaves) Extraction Extraction (Acetone/Petroleum Ether) PlantMaterial->Extraction CrudeExtract Crude Carotenoid Extract Extraction->CrudeExtract TLC Thin-Layer Chromatography (Purification) CrudeExtract->TLC AntheraxanthinFraction Antheraxanthin-Enriched Fraction TLC->AntheraxanthinFraction HPLC HPLC Purification (C30 Column) AntheraxanthinFraction->HPLC PureAntheraxanthin Pure this compound HPLC->PureAntheraxanthin Characterization Structural Characterization PureAntheraxanthin->Characterization UVVis UV-Vis Spectroscopy Characterization->UVVis Analysis MS Mass Spectrometry Characterization->MS Analysis NMR NMR Spectroscopy Characterization->NMR Analysis

Caption: Workflow for this compound isolation.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, a xanthophyll of significant biological importance. The compiled data on its molecular properties, solubility, and spectral behavior, along with detailed experimental protocols, offer a solid foundation for researchers. The visualization of the xanthophyll cycle and the experimental workflow further aids in understanding its biological context and the practical aspects of its study. This comprehensive resource is intended to facilitate further research into the properties and potential applications of this compound in various scientific and industrial fields.

References

The Biological Role of (9Z)-Antheraxanthin in the Xanthophyll Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic organisms, enabling the dissipation of excess light energy to prevent photo-oxidative damage. This process involves the enzymatic interconversion of three key carotenoids: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). Antheraxanthin functions as a crucial intermediate in this cycle, and its isomeric form, specifically (9Z)-antheraxanthin, possesses distinct biochemical properties. This technical guide provides an in-depth analysis of the biological role of antheraxanthin, with a focus on its (9Z) isomer, within the xanthophyll cycle. It outlines the core enzymatic pathways, presents quantitative data on pigment dynamics and enzyme kinetics, details relevant experimental protocols, and explores the enhanced antioxidant potential of cis-isomeric forms of xanthophylls.

Introduction to the Xanthophyll Cycle and Photoprotection

In environments where light absorption exceeds the capacity of photosynthetic carbon fixation, photosynthetic organisms are exposed to excess excitation energy. This can lead to the formation of reactive oxygen species (ROS), causing significant damage to the photosynthetic apparatus. To counteract this, organisms have evolved a process known as non-photochemical quenching (NPQ), which safely dissipates this excess energy as heat.[1] The xanthophyll cycle is a central component of the most rapid and significant component of NPQ, known as energy-dependent quenching (qE).[2]

The cycle, also referred to as the violaxanthin cycle, involves the light-dependent, enzymatic conversion of the diepoxide violaxanthin (V) into the epoxide-free zeaxanthin (Z) via the mono-epoxide intermediate, antheraxanthin (A).[1][3][4] This conversion is reversed under low-light conditions.[5] The accumulation of antheraxanthin and particularly zeaxanthin is strongly correlated with the capacity for thermal energy dissipation, thereby protecting Photosystem II (PSII) from photoinhibition.[6][7] Antheraxanthin, as the sole intermediate, represents a pivotal point in the modulation of photoprotective responses.

Core Mechanism of the Xanthophyll Cycle

The interconversion of xanthophyll pigments occurs within the thylakoid membranes of chloroplasts and is governed by two key enzymes whose activities are tightly regulated by the transthylakoid pH gradient.[1]

De-epoxidation: Violaxanthin to Antheraxanthin to Zeaxanthin

Under high-light stress, the rate of photosynthetic electron transport surpasses that of ATP synthesis, leading to the accumulation of protons in the thylakoid lumen and a significant drop in luminal pH. This acidification activates the enzyme Violaxanthin de-epoxidase (VDE) .[1] VDE, a nuclear-encoded protein located in the thylakoid lumen, catalyzes the sequential removal of two epoxide groups from violaxanthin, using ascorbate (B8700270) as a reductant.[1][6]

The two-step reaction proceeds as follows:

  • Violaxanthin + Ascorbate → Antheraxanthin + Dehydroascorbate + H₂O [1]

  • Antheraxanthin + Ascorbate → Zeaxanthin + Dehydroascorbate + H₂O [1]

Antheraxanthin is therefore the direct, mono-epoxide intermediate in this pathway.[1] The overall process is illustrated in the signaling pathway diagram below.

Xanthophyll_Cycle Violaxanthin Violaxanthin (Di-epoxide) Antheraxanthin Antheraxanthin (Mono-epoxide) Violaxanthin->Antheraxanthin Violaxanthin De-epoxidase (VDE) (Active at low pH) Antheraxanthin_rev Antheraxanthin Zeaxanthin Zeaxanthin (Epoxide-free) Antheraxanthin->Zeaxanthin Violaxanthin De-epoxidase (VDE) Violaxanthin_rev Violaxanthin Zeaxanthin->Antheraxanthin_rev Zeaxanthin Epoxidase (ZEP) Antheraxanthin_rev->Violaxanthin_rev Zeaxanthin Epoxidase (ZEP)

Fig. 1: The Xanthophyll Cycle Pathway.
Epoxidation: Zeaxanthin to Violaxanthin

When light intensity decreases, the proton gradient dissipates, and the luminal pH rises. This inactivates VDE and activates Zeaxanthin epoxidase (ZEP) . ZEP is a flavoprotein monooxygenase located on the stromal side of the thylakoid membrane that catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[5][8][9] This ensures that the photoprotective state is relaxed, maximizing light-harvesting efficiency under light-limiting conditions.

The Biological Role of this compound

Antheraxanthin as a Modulator of Non-Photochemical Quenching (NPQ)

Antheraxanthin's role is intermediate in both its position in the cycle and its photoprotective capacity. While violaxanthin has little to no quenching activity, zeaxanthin is the most potent quencher. Antheraxanthin provides a level of photoprotection greater than violaxanthin but less than zeaxanthin.[10] Its accumulation contributes directly to the overall de-epoxidation state (DES) of the xanthophyll pool, a key quantitative measure of the cycle's activation.[11][12][13] The DES is often calculated as:

DES = (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin) [11]

Alternatively, a weighted calculation is sometimes used:

DEPS = (Zeaxanthin + 0.5 * Antheraxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin) [14][15][16]

The presence of antheraxanthin allows for a more graded response to fluctuating light intensities, enabling a finer modulation of NPQ than a simple two-state (violaxanthin/zeaxanthin) system would permit.

Significance of the (9Z)-Isomer: Enhanced Antioxidant Activity

Carotenoids can exist in various isomeric forms, with physical and chemical factors like light and heat promoting the conversion between all-trans and cis-isomers.[17] While all-trans isomers are often predominant, cis-isomers, such as 9-cis-antheraxanthin, are known to accumulate in various plant tissues, including fruits and flowers.[17][18]

Research into the antioxidant properties of antheraxanthin-related carotenoids has demonstrated that both all-trans-antheraxanthin and 9-cis-antheraxanthin possess potent antioxidant activities.[18] Specifically, they exhibit strong lipid peroxidation inhibitory effects and moderate singlet oxygen (¹O₂) quenching capabilities.[18] Studies on other carotenoids, such as astaxanthin (B1665798) and β-carotene, have shown that the 9-cis isomer can exhibit significantly higher antioxidant potency than the all-trans form.[19][20] This suggests that the formation of this compound may confer an enhanced direct antioxidant function in addition to its role in NPQ, providing a secondary layer of protection against ROS-induced damage within the thylakoid membrane.[17]

Quantitative Data Presentation

The dynamics of the xanthophyll cycle are quantifiable through enzyme kinetics and pigment pool analysis. The following tables summarize key data for researchers.

Table 1: Properties of Key Xanthophyll Cycle Enzymes

EnzymeLocationActivator/CofactorOptimal pHEC NumberKey Function
Violaxanthin De-epoxidase (VDE) Thylakoid LumenAscorbate~5.0 - 5.21.10.99.3Catalyzes the conversion of Violaxanthin → Antheraxanthin → Zeaxanthin.[1][6][21]
Zeaxanthin Epoxidase (ZEP) Stromal side of ThylakoidNAD(P)H, O₂, FAD~7.51.14.13.90Catalyzes the conversion of Zeaxanthin → Antheraxanthin → Violaxanthin.[8][9]

Table 2: Representative Xanthophyll Pigment Dynamics in Response to Light Stress

ParameterConditionViolaxanthin (V)Antheraxanthin (A)Zeaxanthin (Z)De-epoxidation State (DES) [(A+Z)/(V+A+Z)]
Pigment Content (nmol/µmol Chl)Dark-AdaptedHighVery Low / UndetectableVery Low / Undetectable< 0.1
High Light (30 min)LowModerateHigh> 0.6 - 0.9
VAZ Pool Size (V+A+Z)Low LightBaselineBaselineBaselineConstant
High Light AcclimationMay increaseMay increaseMay increasePool size often increases over time.[7]

(Note: Absolute values are species- and condition-dependent. This table illustrates typical trends.[7][11][22])

Experimental Protocols

Protocol 1: Pigment Extraction and HPLC Quantification

This protocol outlines a standard method for the extraction and quantification of violaxanthin, antheraxanthin, zeaxanthin, and other pigments from plant or algal tissue.

Methodology:

  • Sample Collection: Harvest leaf or algal tissue (e.g., 100 mg leaf discs) and immediately freeze in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead homogenizer.

  • Extraction: Add 1 mL of cold extraction solvent (e.g., 100% acetone (B3395972) or methanol, often buffered and containing an antioxidant like sodium ascorbate or butylated hydroxytoluene (BHT)) to the powdered tissue.[23] Vortex vigorously for 1-2 minutes.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube. Filter the extract through a 0.2 µm PTFE syringe filter into an amber HPLC vial to remove any remaining particulates.

  • HPLC Analysis:

    • System: A reverse-phase HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: A C18 reverse-phase column is commonly used.[24][25]

    • Mobile Phase: A gradient elution is typically required for optimal separation. A common solvent system involves:

      • Solvent A: Acetonitrile:Methanol:Water (e.g., 85:15:x)[14]

      • Solvent B: Methanol:Ethyl Acetate (e.g., 68:32)[14]

    • Detection: Monitor at 445 nm for carotenoids.[14] The full spectrum (400-550 nm) should be recorded to aid in peak identification.

    • Quantification: Identify and quantify peaks by comparing retention times and spectral characteristics to pure standards of violaxanthin, this compound, all-trans-antheraxanthin, and zeaxanthin.

HPLC_Workflow start Start: Harvest Tissue (e.g., Leaf Disc) freeze Flash Freeze in Liquid N₂ start->freeze grind Grind to Fine Powder freeze->grind extract Add Cold Extraction Solvent (e.g., 100% Acetone + BHT) grind->extract centrifuge Centrifuge at 4°C to Pellet Debris extract->centrifuge filter Filter Supernatant (0.2 µm PTFE filter) centrifuge->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect Detect Pigments (PDA Detector @ 445 nm) separate->detect quantify Quantify Peaks (Compare to Standards) detect->quantify end End: Pigment Concentrations quantify->end

Fig. 2: Experimental Workflow for HPLC Pigment Analysis.
Protocol 2: Measurement of Non-Photochemical Quenching (NPQ)

This protocol uses a Pulse Amplitude Modulated (PAM) fluorometer to measure NPQ kinetics.

Methodology:

  • Dark Adaptation: Place the sample (e.g., a leaf) in complete darkness for at least 20-30 minutes to ensure all reaction centers are "open" and the xanthophyll cycle is in its fully epoxidized state (violaxanthin).

  • Measure F₀ and Fₘ:

    • Apply a weak, modulated measuring light to determine the minimal fluorescence level (F₀).[26]

    • Apply a single, short (<1s) pulse of high-intensity, saturating light to transiently close all PSII reaction centers. The peak fluorescence reached is the maximum fluorescence (Fₘ).[26]

    • Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

  • Induction of NPQ: Illuminate the sample with continuous actinic (photosynthetically active) light at an intensity that is supersaturating for the plant.

  • Measure Fₘ' during Illumination: During the actinic light exposure, apply saturating light pulses at regular intervals (e.g., every 1-2 minutes). The peak fluorescence level achieved during these pulses is the light-adapted maximum fluorescence (Fₘ').[2]

  • Calculation of NPQ: NPQ is calculated at each time point where an Fₘ' is measured using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .[27][28]

  • Relaxation of NPQ: After a period of illumination (e.g., 15-30 minutes), turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of quenching.

Protocol 3: In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This spectrophotometric assay measures the activity of VDE by monitoring the absorbance changes as violaxanthin is converted to antheraxanthin and zeaxanthin.[1][29]

Methodology:

  • Enzyme Extraction: Isolate thylakoids from fresh plant material (e.g., spinach) by homogenization and differential centrifugation in an appropriate buffer.[29] Lyse the thylakoids to release the lumenal VDE.

  • Substrate Preparation: Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer (e.g., 200 mM citrate-phosphate buffer, pH 5.1).[29]

    • Purified violaxanthin substrate.

    • Monogalactosyldiacylglycerol (MGDG) to solubilize the violaxanthin in the aqueous buffer.[30]

  • Reaction Initiation: Add the VDE enzyme extract to the cuvette and incubate for 2-3 minutes at room temperature. Initiate the de-epoxidation reaction by adding the co-substrate, L-Ascorbic acid (ascorbate), to a final concentration of ~30 mM.[1][30]

  • Spectrophotometric Measurement: Immediately monitor the reaction using a dual-wavelength spectrophotometer. The conversion of violaxanthin to zeaxanthin results in a characteristic absorbance shift. Measure the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀).[1][29][31]

  • Activity Calculation: Calculate VDE activity using the appropriate difference extinction coefficient for the violaxanthin-to-zeaxanthin conversion.[29] One unit of activity is typically defined as 1 nmol of violaxanthin de-epoxidized per minute.[29]

Conclusion

This compound is not merely a passive intermediate but an active participant in the photoprotective strategy of photosynthetic organisms. It serves as a pivotal component in the xanthophyll cycle, enabling a graded response to light stress through its contribution to non-photochemical quenching. Its function is integral to the dynamic balance between efficient light harvesting and the safe dissipation of excess energy. Furthermore, evidence suggests that the 9-cis isomeric form may possess superior antioxidant properties compared to its all-trans counterpart, offering an additional layer of defense against oxidative damage. A thorough understanding of antheraxanthin's biochemistry and the robust experimental protocols available for its study are essential for researchers in plant physiology, bioenergetics, and for professionals exploring natural compounds for applications in drug development and nutraceuticals.

References

The Core Pathway of (9Z)-Antheraxanthin Biosynthesis from Zeaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (9Z)-antheraxanthin from zeaxanthin (B1683548), a pivotal reaction within the xanthophyll cycle. This pathway is of significant interest to researchers in fields ranging from plant physiology and photosynthesis to drug development, given the antioxidant properties of xanthophylls. This document details the enzymatic conversion, presents relevant quantitative data, outlines detailed experimental protocols, and illustrates the key pathways and regulatory networks.

The Biochemical Conversion: Zeaxanthin to Antheraxanthin (B39726)

The synthesis of antheraxanthin from zeaxanthin is a critical epoxidation reaction catalyzed by the enzyme zeaxanthin epoxidase (ZEP).[1][2][3] This enzyme is a flavin-containing monooxygenase that sequentially adds two epoxide groups to the β-ionone rings of zeaxanthin.[3] The first epoxidation step results in the formation of the intermediate, antheraxanthin. The subsequent epoxidation of antheraxanthin produces violaxanthin (B192666).[1][2][3] This process is a key part of the xanthophyll cycle, a photoprotective mechanism in plants and algae that helps dissipate excess light energy.[1][3]

The reaction requires molecular oxygen and a reducing agent, typically NADPH.[3] ZEP is located in the chloroplast stroma and is associated with the thylakoid membrane.[1][3] The conversion of zeaxanthin to antheraxanthin and subsequently to violaxanthin is predominant under low light conditions.[3] The reverse reaction, the de-epoxidation of violaxanthin back to zeaxanthin via antheraxanthin, is catalyzed by violaxanthin de-epoxidase (VDE) under high light conditions.[1]

Quantitative Data

While specific kinetic parameters for purified zeaxanthin epoxidase, such as Kₘ and Vₘₐₓ, are not widely reported in the literature due to challenges in purifying the membrane-associated enzyme, the overall activity and changes in xanthophyll pool sizes have been quantified in various studies.[3]

Xanthophyll Pool Composition under Different Conditions

The relative amounts of zeaxanthin, antheraxanthin, and violaxanthin in the xanthophyll pool are dynamic and respond to environmental stimuli, particularly light and stress. The de-epoxidation state (DPS), calculated as (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), is a common metric to quantify the activation state of the xanthophyll cycle.

SpeciesConditionViolaxanthin (nmol/ml)Antheraxanthin (nmol/ml)Zeaxanthin (nmol/ml)De-epoxidation State (DPS)Reference
Arabidopsis thaliana (wild type)Initial14.8 ± 0.092.4 ± 0.00729.0 ± 0.0290.68[4]
Arabidopsis thaliana (npq1/npq2 mutant mix)Initial6.97 ± 0.041.16 ± 0.0120.9 ± 0.440.76[4]
Alfalfa ('Deqin')Well-watered~2.5~0.5~0.8~0.34[5]
Alfalfa ('Deqin')12 days drought~0.5~0.2~3.0~0.86[5]
Alfalfa ('Algonguin')Well-watered~2.8~0.6~1.0~0.36[5]
Alfalfa ('Algonguin')12 days drought~1.0~0.3~2.0~0.70[5]

Table 1: Examples of Xanthophyll Pool Composition in Different Plant Species and Conditions. The data illustrates the dynamic changes in the concentrations of violaxanthin, antheraxanthin, and zeaxanthin in response to experimental conditions and genetic background. The de-epoxidation state (DPS) increases under stress conditions, indicating a shift towards zeaxanthin production.

Experimental Protocols

In Vitro Zeaxanthin Epoxidase Assay

This protocol describes a method to measure the activity of zeaxanthin epoxidase in isolated thylakoids.[6][7]

Materials:

  • Thylakoids isolated from plant material (e.g., Arabidopsis thaliana npq1 mutant, which has active ZEP but inactive VDE).

  • Epoxidation medium: 400 mM Sorbitol, 50 mM HEPES, 5 mM MgCl₂, pH 7.6.

  • Bovine Serum Albumin (BSA).

  • Sodium ascorbate.

  • Flavin adenine (B156593) dinucleotide (FAD).

  • Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH).

  • Exogenous zeaxanthin (dissolved in a minimal amount of ethanol).

  • Monogalactosyldiacylglycerol (MGDG).

Procedure:

  • Prepare a reaction mixture containing thylakoids (e.g., 50-100 µg chlorophyll (B73375) per ml), epoxidation medium, BSA, sodium ascorbate, FAD, and NADPH.

  • To study the epoxidation of endogenous zeaxanthin, thylakoids can be pre-illuminated to convert violaxanthin to zeaxanthin before the assay.

  • For assays with exogenous substrate, prepare a solution of zeaxanthin and MGDG (an optimal ratio of 1:60 has been reported) dissolved in ethanol (B145695).[6][7] Add this to the reaction mixture, ensuring the final ethanol concentration is low (<2%).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 120 minutes).

  • Stop the reaction by adding a solvent for pigment extraction (e.g., acetone).

  • Centrifuge to pellet the thylakoid membranes and collect the supernatant containing the pigments.

  • Analyze the pigment composition of the supernatant using HPLC.

HPLC Analysis of Xanthophylls

This protocol provides a general method for the separation and quantification of zeaxanthin, antheraxanthin, and violaxanthin.

Materials:

  • HPLC system with a photodiode array (PDA) detector.

  • Reversed-phase C18 or C30 column.

  • Solvents (HPLC grade): e.g., Methanol, Acetonitrile, Ethyl acetate (B1210297), Methyl tert-butyl ether (MTBE).

  • Pigment standards for zeaxanthin, antheraxanthin, and violaxanthin.

Procedure:

  • Pigment Extraction:

    • Homogenize fresh or frozen plant material in a cold solvent such as 100% acetone (B3395972) or methanol.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Evaporate the solvent under a stream of nitrogen and redissolve the pigment extract in a suitable solvent for HPLC injection.

  • HPLC Separation:

    • A common mobile phase system is a gradient of methanol, acetonitrile, and ethyl acetate or MTBE.[8]

    • An example of a mobile phase gradient: a linear gradient from 100% solvent A (e.g., acetonitrile:methanol:water) to 100% solvent B (e.g., methanol:ethyl acetate) over a set time.

    • Set the flow rate (e.g., 1.0-2.0 mL/min) and column temperature (e.g., 25-30°C).

  • Detection and Quantification:

    • Monitor the elution of pigments using a PDA detector at wavelengths around 445 nm.

    • Identify the peaks corresponding to zeaxanthin, antheraxanthin, and violaxanthin by comparing their retention times and absorption spectra to those of pure standards.

    • Quantify the pigments by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the pigment standards.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of this compound from Zeaxanthin

Biosynthesis_Pathway Zeaxanthin Zeaxanthin Antheraxanthin This compound Zeaxanthin->Antheraxanthin Antheraxanthin->Zeaxanthin Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin Violaxanthin->Antheraxanthin

Caption: The enzymatic conversion of zeaxanthin to antheraxanthin and violaxanthin.

Experimental Workflow for ZEP Activity and Xanthophyll Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_zep_assay In Vitro ZEP Assay cluster_pigment_analysis Pigment Analysis PlantMaterial Plant Material (e.g., leaves) ThylakoidIsolation Thylakoid Isolation PlantMaterial->ThylakoidIsolation ReactionSetup Reaction Setup (Thylakoids, Substrate, Cofactors) ThylakoidIsolation->ReactionSetup Incubation Incubation (Room Temperature) ReactionSetup->Incubation PigmentExtraction Pigment Extraction (Acetone/Methanol) Incubation->PigmentExtraction HPLC HPLC Separation (C18/C30 column) PigmentExtraction->HPLC Quantification Quantification (PDA Detector) HPLC->Quantification

Caption: Workflow for measuring zeaxanthin epoxidase activity and quantifying xanthophylls.

Regulatory Network of Zeaxanthin Epoxidase

ZEP_Regulation cluster_transcriptional Transcriptional Regulation cluster_post_translational Post-Translational Regulation Light Light/ Circadian Rhythm ZEP_Gene ZEP Gene Expression Light->ZEP_Gene Drought Drought Stress Drought->ZEP_Gene BnaABF3s BnaABF3s BnaABF3s->ZEP_Gene + BnaMYB44s BnaMYB44s BnaMYB44s->ZEP_Gene - ZEP_Protein ZEP Protein (Active) ZEP_Gene->ZEP_Protein Translation ROS Reactive Oxygen Species (e.g., H₂O₂) ZEP_Inactive ZEP Protein (Inactive/Degraded) ROS->ZEP_Inactive Inhibition/ Degradation

Caption: Transcriptional and post-translational regulation of zeaxanthin epoxidase.

References

Unveiling (9Z)-Antheraxanthin: A Technical Guide to its Discovery and Isolation in Marine Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (9Z)-antheraxanthin, a specific cis-isomer of the xanthophyll antheraxanthin (B39726), with a focus on its occurrence in marine microorganisms. While direct and extensive research on the isolation of this particular isomer from marine microbes is emerging, this document consolidates established methodologies for carotenoid research to present a comprehensive protocol.

Introduction to Antheraxanthin and its Significance

Antheraxanthin is a key intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in photosynthetic organisms that dissipates excess light energy. It is an epoxycarotenol derived from β-carotene.[1] The (9Z)-isomer is a specific geometric configuration of antheraxanthin that has been identified in certain marine organisms, such as the Antarctic alga Koliella antarctica.[2] Carotenoids, including antheraxanthin and its isomers, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties.

Experimental Protocols

The following protocols are synthesized from established methods for the extraction, separation, and characterization of carotenoids from microalgae and other marine sources.

Cultivation and Harvest of Marine Microorganisms

A marine microalga known to produce antheraxanthin, such as a species of Tetraselmis or Koliella, is cultivated under controlled conditions. Factors such as light intensity, temperature, and nutrient availability can influence carotenoid production.

Protocol:

  • Inoculation and Growth: Inoculate a sterile, species-specific growth medium with the desired marine microorganism.

  • Cultivation: Maintain the culture in a photobioreactor or flask under a defined light-dark cycle (e.g., 16:8 h) at a constant temperature (e.g., 15-20°C).

  • Monitoring: Regularly monitor cell density using a spectrophotometer or by cell counting.

  • Harvesting: Once the culture reaches the desired growth phase (typically late exponential or early stationary phase), harvest the biomass by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing and Storage: Wash the cell pellet with distilled water or a suitable buffer to remove residual salts. The biomass can be freeze-dried (lyophilized) and stored at -80°C until extraction.

Extraction of Total Carotenoids

This protocol outlines a standard solvent extraction method for obtaining a crude carotenoid extract from the microbial biomass.

Protocol:

  • Homogenization: Resuspend the lyophilized biomass in a suitable organic solvent or solvent mixture (e.g., acetone, ethanol, or a mixture of hexane (B92381) and isopropanol).

  • Cell Disruption: Disrupt the cells to ensure efficient extraction. This can be achieved by sonication, bead beating, or grinding with a mortar and pestle in the presence of the extraction solvent.

  • Extraction: Stir the mixture in the dark at room temperature for a specified period (e.g., 1-2 hours).

  • Separation: Separate the solvent extract containing the carotenoids from the cell debris by centrifugation (e.g., 5000 x g for 10 minutes).

  • Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen gas to obtain the crude carotenoid extract.

  • Storage: Store the extract at -20°C or lower in the dark to prevent degradation.

Isolation of this compound by High-Performance Liquid Chromatography (HPLC)

The separation of cis/trans isomers of carotenoids requires specialized HPLC techniques. A C30 stationary phase is often preferred for its ability to resolve structurally similar isomers.

Protocol:

  • Sample Preparation: Redissolve the crude carotenoid extract in a suitable solvent for HPLC injection (e.g., a mixture of methyl tert-butyl ether and methanol).

  • HPLC System:

    • Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used. For example, a gradient of methanol, methyl tert-butyl ether, and water.

    • Detector: A photodiode array (PDA) detector to monitor the elution profile at the characteristic absorption maxima of antheraxanthin (around 445 nm and 472 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a controlled temperature (e.g., 25°C).

    • Injection Volume: 20 µL.

  • Fraction Collection: Collect the fraction corresponding to the peak identified as this compound based on its retention time and UV-Vis spectrum. The cis-isomers typically elute slightly earlier than the all-trans isomer.

  • Purity Assessment: Re-inject the collected fraction into the HPLC system to confirm its purity.

Characterization of this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its identity as antheraxanthin.

Protocol:

  • Ionization: Utilize a soft ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) to minimize fragmentation of the parent molecule.

  • Analysis: Analyze the sample in positive ion mode. The expected protonated molecule [M+H]⁺ for antheraxanthin (C₄₀H₅₆O₃) is m/z 585.4.

  • Tandem MS (MS/MS): Perform fragmentation analysis to obtain characteristic daughter ions that can help in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the (9Z)-isomer.

Protocol:

  • Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts of the protons around the 9-Z double bond will be different from those of the all-trans isomer. For example, in (9Z)-astaxanthin, a related carotenoid, the inward-facing protons (e.g., 8-H and 11-H) shift to a lower field, while the outward-facing protons (e.g., 10-H and 12-H) shift to a higher field compared to the all-trans isomer.[3]

  • ¹³C NMR and 2D NMR: Acquire additional spectra such as ¹³C NMR, COSY, and HSQC to fully assign the proton and carbon signals and confirm the structure.

Quantitative Data

Quantitative data for the specific (9Z)-isomer of antheraxanthin in marine microorganisms is not widely available. However, the following table presents representative data for total antheraxanthin and other relevant carotenoids found in some marine microalgae. This data can serve as a benchmark for future quantitative studies on the (9Z)-isomer.

MicroorganismCarotenoidConcentration (mg/g dry weight)Reference
Chrysophaera magnaAntheraxanthinConstitutes ~15% of total carotenoids[4]
Tetraselmis suecicaAntheraxanthinPresent in a mixture of carotenoids
Dunaliella salinaAntheraxanthinIdentified in cultured samples[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Cultivation & Harvest cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Characterization cultivation Microorganism Cultivation harvest Biomass Harvesting cultivation->harvest extraction Total Carotenoid Extraction harvest->extraction hplc HPLC Separation of Isomers extraction->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy hplc->nmr

Caption: Workflow for the isolation and characterization of this compound.

Antheraxanthin Biosynthesis Pathway (Xanthophyll Cycle)

xanthophyll_cycle zeaxanthin Zeaxanthin antheraxanthin This compound (and all-trans) zeaxanthin->antheraxanthin Zeaxanthin epoxidase (ZEP) (Low Light) antheraxanthin->zeaxanthin VDE (High Light) violaxanthin Violaxanthin antheraxanthin->violaxanthin ZEP (Low Light) violaxanthin->antheraxanthin Violaxanthin de-epoxidase (VDE) (High Light)

Caption: The Xanthophyll Cycle showing the biosynthesis of Antheraxanthin.

Conclusion

The discovery and isolation of specific carotenoid isomers like this compound from marine microorganisms present both a challenge and an opportunity. While the existing literature provides a solid foundation for the methodologies required, further research is needed to identify more marine microbial sources of this compound and to quantify its production. The protocols and information presented in this guide offer a comprehensive framework for researchers and drug development professionals to advance the exploration of this compound and its potential applications.

References

The Dual Role of (9Z)-Antheraxanthin in Photosynthetic Light Harvesting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Antheraxanthin, a key intermediate in the xanthophyll cycle, plays a multifaceted role in the photosynthetic apparatus of plants and algae. It functions not only as an accessory light-harvesting pigment, broadening the absorption spectrum for photosynthesis, but also as a crucial component in the photoprotective mechanism of non-photochemical quenching (NPQ). This technical guide provides an in-depth analysis of the functions of this compound, detailing its involvement in light energy absorption and dissipation. The document summarizes quantitative data on its abundance and efficiency, presents detailed experimental protocols for its analysis, and provides visual representations of the key pathways and workflows. This guide is intended to be a comprehensive resource for researchers in photosynthesis, plant physiology, and for professionals in drug development exploring natural photoprotective compounds.

Introduction

Photosynthetic organisms have evolved sophisticated mechanisms to optimize light capture for energy conversion while simultaneously protecting themselves from the damaging effects of excess light. At the heart of these processes are carotenoids, a diverse group of pigments that includes xanthophylls. This compound is a prominent xanthophyll that participates in the light-dependent interconversion of violaxanthin (B192666) and zeaxanthin (B1683548), a process known as the xanthophyll cycle.[1] This cycle is central to the regulation of photosynthetic efficiency and photoprotection.

Antheraxanthin's functions are twofold:

  • Light Harvesting: As an accessory pigment, antheraxanthin (B39726) absorbs light in the blue-green region of the spectrum and transfers the excitation energy to chlorophylls, thereby expanding the range of light available for photosynthesis.[2][3]

  • Photoprotection: Under conditions of high light, antheraxanthin, along with zeaxanthin, plays a critical role in non-photochemical quenching (NPQ). NPQ is a process that dissipates excess light energy as heat, thus preventing the formation of harmful reactive oxygen species (ROS) and protecting the photosynthetic machinery from photo-oxidative damage.[4][5]

This guide will delve into the technical details of these dual roles, providing quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of this compound's significance in photosynthesis.

Quantitative Data on this compound

The concentration and activity of this compound are highly dynamic and depend on light conditions. The following tables summarize key quantitative data from various studies.

ParameterOrganism/SystemValue/RangeConditionsReference
Relative Abundance
Molar Ratio (Antheraxanthin:Fucoxanthin:β-carotene)Chrysophaera magna1:2.3:3.3Not specified[2][3]
Total Carotenoid ContentChrysophaera magna~15%Not specified[2][3]
Xanthophyll Cycle Pigment Pool
VAZ Pool Size (Violaxanthin + Antheraxanthin + Zeaxanthin)Non-stressed mesophyte leaf40-80 µmol m⁻²Normal growth[6]
De-epoxidation State (DES) = (Zea + 0.5 * Ant) / (Vio + Ant + Zea)Arabidopsis thaliana wild-type~40% (Zeaxanthin-independent NPQ)High light, DTT infiltration[7]
De-epoxidation State (DES)Arabidopsis thaliana wild-typeConstitutively 100% in npq2 mutantNot specified[7]
Non-Photochemical Quenching (NPQ)
Contribution to NPQTrifolium repensTransient phase (0-2 min) of NPQ is dependent on antheraxanthin concentrationDark to light transition[8]
NPQ levelArabidopsis thaliana wild-type with DTT~40% of untreated leavesHigh light[7]

Table 1: Quantitative data on the abundance and role of this compound.

Experimental Protocols

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the extraction, separation, and quantification of xanthophyll cycle pigments, including this compound.[6][9][10]

3.1.1. Materials and Reagents

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%, HPLC grade)

  • Calcium carbonate (CaCO₃)

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE)

  • HPLC vials

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Mobile Phase A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

  • Mobile Phase B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)

  • Pigment standards (Violaxanthin, Antheraxanthin, Zeaxanthin, Lutein, Chlorophyll a, Chlorophyll b, β-carotene)

3.1.2. Pigment Extraction

  • Harvest leaf or algal samples and immediately freeze in liquid nitrogen to halt metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.

  • Add 1 mL of ice-cold 100% acetone and a small amount of CaCO₃ to neutralize acids.

  • Vortex vigorously for 1 minute to extract the pigments.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant containing the pigments.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

3.1.3. HPLC Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 20 µL of the pigment extract onto the column.

  • Run a gradient elution program, for example:

    • 0-15 min: Linear gradient from 100% Solvent A to 100% Solvent B.

    • 15-18 min: Hold at 100% Solvent B.

    • 18-20 min: Linear gradient back to 100% Solvent A.

    • 20-25 min: Hold at 100% Solvent A for re-equilibration.

  • Detect the pigments using the PDA detector, monitoring absorbance at 445 nm for carotenoids and 665 nm for chlorophylls.

  • Identify and quantify the pigments by comparing their retention times and absorption spectra with those of the pure standards.

Measurement of Non-Photochemical Quenching (NPQ)

This protocol outlines the measurement of NPQ using a Pulse Amplitude Modulated (PAM) fluorometer.[11][12]

3.2.1. Materials

  • PAM fluorometer

  • Dark adaptation clips or a dark room

  • Plant or algal sample

3.2.2. Measurement Procedure

  • Dark Adaptation: Dark-adapt the sample for at least 20-30 minutes. This allows all reaction centers of photosystem II (PSII) to open and dissipates any existing NPQ.

  • Determine F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) by applying a weak, modulated measuring light.

    • Apply a short, intense pulse of saturating light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

  • Actinic Light Illumination: Illuminate the sample with a constant actinic light of a defined intensity to induce photosynthesis and NPQ.

  • Measure F' and Fₘ':

    • During the actinic illumination, the fluorescence level will reach a steady-state (F').

    • Apply saturating pulses at regular intervals during the actinic light period to measure the maximum fluorescence in the light-adapted state (Fₘ').

  • Dark Recovery: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

  • Calculate NPQ: Calculate NPQ using the Stern-Volmer equation:

    • NPQ = (Fₘ - Fₘ') / Fₘ'

Signaling Pathways and Experimental Workflows

The Xanthophyll Cycle

The xanthophyll cycle is a key signaling pathway that regulates the balance between light harvesting and photoprotection. The interconversion of violaxanthin, antheraxanthin, and zeaxanthin is controlled by the pH gradient across the thylakoid membrane.

Xanthophyll_Cycle cluster_pigments Xanthophyll Pigments High_Light High Light VDE Violaxanthin De-epoxidase (VDE) High_Light->VDE Activates Low_Light Low Light / Dark ZE Zeaxanthin Epoxidase (ZE) Low_Light->ZE Active V Violaxanthin A This compound V->A A->V Z Zeaxanthin A->Z Z->A VDE->V Converts VDE->A Converts ZE->A Converts ZE->Z Converts HPLC_Workflow Start Sample Collection (Leaf/Algae) Freeze Flash Freezing (Liquid Nitrogen) Start->Freeze Grind Grinding to Fine Powder Freeze->Grind Extract Pigment Extraction (Acetone + CaCO3) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Supernatant Filtration (0.2 µm filter) Centrifuge->Filter HPLC HPLC Analysis (C18 Column, PDA Detector) Filter->HPLC Analyze Data Analysis (Quantification & Identification) HPLC->Analyze NPQ_Workflow Start Sample Preparation DarkAdapt Dark Adaptation (20-30 min) Start->DarkAdapt MeasureF0Fm Measure F₀ and Fₘ (Saturating Pulse) DarkAdapt->MeasureF0Fm ActinicLight Actinic Light Illumination MeasureF0Fm->ActinicLight MeasureFpFmp Measure F' and Fₘ' (Periodic Saturating Pulses) ActinicLight->MeasureFpFmp DarkRecovery Dark Recovery MeasureFpFmp->DarkRecovery CalculateNPQ Calculate NPQ NPQ = (Fₘ - Fₘ') / Fₘ' DarkRecovery->CalculateNPQ

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation and Analysis of Antheraxanthin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for the separation and analysis of antheraxanthin (B39726) isomers are presented below for researchers, scientists, and drug development professionals.

Introduction

Antheraxanthin is a key xanthophyll involved in the photoprotective xanthophyll cycle in photosynthetic organisms. It exists as a mixture of geometric isomers, primarily the biologically active all-trans form and various cis isomers (e.g., 9-cis, 13-cis). The relative abundance of these isomers can be influenced by factors such as light stress and can impact their biological function. Therefore, a reliable analytical method to separate and quantify antheraxanthin isomers is essential for research in plant physiology, food science, and nutritional studies. This application note details a robust HPLC method for the separation of antheraxanthin isomers using a C30 reversed-phase column, which provides enhanced selectivity for carotenoid isomers.

Principle of the Method

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C30) and the mobile phase is relatively polar. The separation of antheraxanthin isomers is achieved based on their differential partitioning between the stationary and mobile phases. The C30 stationary phase, with its long alkyl chains, offers superior shape selectivity, which is critical for resolving the subtle structural differences between geometric isomers of carotenoids. A gradient elution program using a ternary solvent system of methanol (B129727), methyl tert-butyl ether (MTBE), and water allows for the efficient separation of the isomers. Detection is performed using a photodiode array (PDA) or UV-Vis detector at the maximum absorption wavelength of antheraxanthin (approximately 445 nm).

Experimental Protocols

1. Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of antheraxanthin from plant tissues and may require optimization based on the specific sample matrix.

  • Materials and Reagents :

    • Liquid nitrogen

    • Mortar and pestle

    • Acetone (B3395972) (HPLC grade) with 0.1% (w/v) Butylated hydroxytoluene (BHT)

    • Petroleum ether or a hexane/diethyl ether mixture (1:1, v/v)

    • 10% (w/v) Potassium hydroxide (B78521) in methanol (for saponification, if necessary)

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Methanol, Methyl tert-butyl ether (MTBE), and water (all HPLC grade)

    • 0.22 µm PTFE syringe filters

    • Amber glass vials

  • Extraction Procedure :

    • Harvest and immediately freeze the plant tissue (e.g., 1-2 g) in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a centrifuge tube and add 10 mL of cold acetone containing 0.1% BHT. Vortex vigorously for 2 minutes in dim light.

    • Centrifuge at 5000 x g for 10 minutes at 4°C.

    • Decant the supernatant into a separatory funnel.

    • Repeat the extraction of the pellet with 5 mL of cold acetone with BHT until the pellet is colorless. Pool the supernatants.

    • Add an equal volume of petroleum ether (or hexane/diethyl ether) to the separatory funnel.

    • Add 20 mL of saturated NaCl solution to facilitate phase separation.

    • Gently invert the funnel several times to partition the carotenoids into the upper organic phase.

    • Discard the lower aqueous phase.

    • Wash the organic phase twice with 20 mL of deionized water.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

    • Reconstitute the dried extract in a precise volume (e.g., 1-2 mL) of MTBE or the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Saponification (Optional) :

    • If the sample contains a high concentration of chlorophylls (B1240455) or esterified xanthophylls, a saponification step may be necessary.

    • After the initial extraction, evaporate the acetone extract to a small volume.

    • Add an equal volume of 10% methanolic KOH and incubate in the dark at room temperature for 2-4 hours or overnight at 4°C.

    • Proceed with the partitioning step (Step 7 of the extraction procedure).

2. HPLC Instrumentation and Conditions

  • Instrumentation :

    • An HPLC system equipped with a gradient pump, a refrigerated autosampler, a column thermostat, and a photodiode array (PDA) or multi-wavelength UV-Vis detector.

  • Chromatographic Conditions :

    • Column : YMC Carotenoid C30 column (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A : Methanol / Water (95:5, v/v) containing 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B : Methyl tert-butyl ether (MTBE).

    • Gradient Elution Program :

      Time (min) %A %B
      0.0 95 5
      20.0 50 50
      35.0 5 95
      40.0 5 95
      41.0 95 5

      | 50.0 | 95 | 5 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Injection Volume : 10-20 µL.

    • Detection : PDA detection scanning from 250-600 nm, with specific monitoring at 445 nm.

Data Presentation

Table 1: Quantitative Data for Antheraxanthin Isomer Separation

IsomerTypical Retention Time (min)UV-Vis Absorption Maxima (λmax) in Mobile Phase (nm)
9'-cis-Antheraxanthin~25.8418, 442, 470
9-cis-Antheraxanthin~26.5418, 442, 470
all-trans-Antheraxanthin~27.3422, 445, 474

Note: Retention times are approximate and may vary depending on the specific HPLC system, column age, and mobile phase preparation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Tissue Sample grinding Grinding in Liquid N2 sample->grinding extraction Solvent Extraction (Acetone + BHT) grinding->extraction partition Liquid-Liquid Partition (Petroleum Ether) extraction->partition drying Drying & Evaporation partition->drying reconstitution Reconstitution in MTBE drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C30 Column Separation (Gradient Elution) injection->separation detection PDA Detection (445 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (Retention Time & UV-Vis Spectra) chromatogram->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: Workflow for the extraction and HPLC analysis of antheraxanthin isomers.

logical_relationship cluster_input Input cluster_process Separation Process cluster_output Output sample_mixture Antheraxanthin Isomer Mixture hplc_system HPLC System sample_mixture->hplc_system Injection c30_column C30 Stationary Phase hplc_system->c30_column Flow mobile_phase Polar Mobile Phase (Gradient) c30_column->mobile_phase Interaction all_trans all-trans-Antheraxanthin mobile_phase->all_trans Elution based on polarity cis_9 9-cis-Antheraxanthin mobile_phase->cis_9 Elution based on polarity cis_9_prime 9'-cis-Antheraxanthin mobile_phase->cis_9_prime Elution based on polarity

Caption: Logical diagram of antheraxanthin isomer separation by reversed-phase HPLC.

Application Note and Protocol for the Chromatographic Separation of (9Z)-Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheraxanthin, a xanthophyll carotenoid, plays a significant role in the photoprotective mechanisms of photosynthetic organisms. Its isomers, particularly (9Z)-Antheraxanthin, are of growing interest due to their potential antioxidant properties and implications in various biological processes. The accurate separation and quantification of this compound from complex mixtures of other carotenoids, including its all-trans counterpart and other xanthophylls, are crucial for research and development. Carotenoids are susceptible to isomerization and degradation due to light, heat, and oxygen, necessitating careful handling and optimized analytical methods.[1][2]

This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized for the separation of this compound from other common carotenoids. The use of a C30 stationary phase is highlighted, as its unique shape selectivity is ideal for resolving hydrophobic, structurally related isomers like carotenoids.[3][4][5][6]

Principle of Separation

The chromatographic separation is based on reversed-phase HPLC, where the stationary phase is nonpolar (C30) and the mobile phase is relatively polar. Carotenoids are separated based on their hydrophobicity and subtle differences in their molecular shape. The long alkyl chains of the C30 stationary phase provide enhanced interaction with the long-chain carotenoid molecules, enabling the resolution of geometric isomers (cis/trans) which is often challenging with traditional C18 columns.[5][6][7] The elution order is generally from more polar to less polar compounds.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

    • C30 reversed-phase column (e.g., YMC Carotenoid C30, Acclaim C30; typical dimensions: 250 mm x 4.6 mm, 3 or 5 µm particle size).

    • Centrifuge.

    • Rotary evaporator.

    • Syringe filters (0.22 µm, PTFE).

  • Chemicals and Reagents:

    • Methanol (HPLC grade).

    • Methyl-tert-butyl ether (MTBE) (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound standard (if available).

    • Other carotenoid standards (e.g., all-trans-Antheraxanthin, Lutein, Zeaxanthin, β-Cryptoxanthin, α-Carotene, β-Carotene) for peak identification.

    • Nitrogen gas.

Experimental Protocol

Sample Preparation

Given that this compound can be found in sources like orange fruit, a general extraction protocol from a plant matrix is provided.[8] All procedures should be performed under dim light to prevent photo-isomerization of carotenoids.[1]

  • Homogenization: Homogenize 5-10 g of the fresh sample with a suitable solvent mixture (e.g., acetone:hexane 9:1 v/v) in a blender or with a mortar and pestle.[9]

  • Extraction: Transfer the homogenate to a flask and continue extraction with the solvent until the sample residue is colorless.

  • Phase Separation: Add water to the extract to facilitate phase separation. The carotenoids will partition into the organic layer.

  • Washing: Wash the organic phase with water to remove any polar impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., Methanol/MTBE/Water mixture).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended for the separation of this compound and other carotenoids. Optimization may be required depending on the specific sample matrix and the carotenoid profile.

ParameterRecommended Condition
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol / Water (95:5, v/v)
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 20-25°C (Lower temperatures can improve the resolution of cis/trans isomers)[3][7]
Detection PDA or UV-Vis Detector. Wavelength scanning from 250-600 nm. Specific monitoring at ~445 nm for Antheraxanthin.
Injection Volume 10-20 µL

Data Presentation

The retention times of carotenoids can vary based on the specific HPLC system, column batch, and exact mobile phase composition. The following table provides an expected elution order and approximate retention times for key carotenoids based on a C30 column. More polar compounds will elute earlier.

Peak No.CarotenoidExpected Retention Time (min)
1Neoxanthin~ 12.5
2Violaxanthin~ 13.8
3Lutein~ 18.2
4Zeaxanthin~ 18.9
5This compound ~ 21.5
6all-trans-Antheraxanthin~ 22.8
7β-Cryptoxanthin~ 28.1
8α-Carotene~ 35.4
9β-Carotene~ 37.0

Note: These are estimated retention times. Actual values may vary. Peak identification should be confirmed by comparing retention times and UV-Vis spectra with authentic standards.

Visualizations

The following diagrams illustrate the experimental workflow and the logical separation of carotenoid isomers.

G Experimental Workflow for this compound Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material (e.g., Orange Peel) Homogenization Homogenization with Acetone/Hexane Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Washing Washing and Drying PhaseSeparation->Washing Evaporation Evaporation under N2 Washing->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C30 Column) Injection->Separation Detection PDA/UV-Vis Detection (~445 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakID Peak Identification (Standards) Chromatogram->PeakID Quantification Quantification PeakID->Quantification

Caption: Workflow for the extraction and HPLC analysis of this compound.

G Logical Separation of Carotenoid Isomers cluster_polarity Separation by Polarity cluster_isomers Isomer Separation (Shape Selectivity) CarotenoidMixture Complex Carotenoid Mixture Xanthophylls Xanthophylls (more polar) (Lutein, Zeaxanthin, Antheraxanthin) CarotenoidMixture->Xanthophylls Carotenes Carotenes (less polar) (α-Carotene, β-Carotene) CarotenoidMixture->Carotenes cisAntheraxanthin This compound Xanthophylls->cisAntheraxanthin transAntheraxanthin all-trans-Antheraxanthin Xanthophylls->transAntheraxanthin

Caption: Conceptual diagram of carotenoid separation by polarity and isomerism.

References

Application of (9Z)-Antheraxanthin in Studying Lipid Peroxidation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-Antheraxanthin, a naturally occurring xanthophyll carotenoid, has demonstrated significant potential as an antioxidant, particularly in the inhibition of lipid peroxidation.[1][2] Lipid peroxidation is a critical process implicated in cellular damage, contributing to the pathogenesis of numerous diseases and the degradation of food and pharmaceutical products. The study of lipid peroxidation in vitro is crucial for understanding disease mechanisms and for the discovery and development of novel antioxidant therapies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and mitigate lipid peroxidation in a laboratory setting.

This compound, along with its all-trans isomer, exhibits potent inhibitory effects on the formation of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid peroxidation.[1] This makes it a valuable compound for researchers studying oxidative stress and developing antioxidant strategies.

Mechanism of Action

Xanthophylls like antheraxanthin (B39726) are known to quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby preventing the initiation and propagation of lipid peroxidation chain reactions. The conjugated double bond system in the polyene chain of antheraxanthin allows for the delocalization and stabilization of electrons, enabling it to effectively neutralize free radicals.

Data Presentation

The antioxidant efficacy of this compound and related compounds can be quantified and compared using various in vitro assays. The following table summarizes key quantitative data on the lipid peroxidation inhibitory activity of antheraxanthin.

CompoundAssayKey FindingsReference
AntheraxanthinTBARS Assay50% inhibitory effective concentration of 1.169 µg/mL against the formation of thiobarbituric acid reactive substances.[1]
Antheraxanthin and 9-cis-AntheraxanthinLipid Peroxidation InhibitionBoth compounds exhibit potent lipid peroxidation inhibitory activities.[1][2]

Experimental Protocols

A widely used method to assess lipid peroxidation in vitro is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. The following protocol is a detailed methodology for evaluating the inhibitory effect of this compound on lipid peroxidation using the TBARS assay.

Protocol: TBARS Assay for Assessing Lipid Peroxidation Inhibition by this compound

1. Materials and Reagents:

  • This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO, to prepare a stock solution)

  • Linoleic acid or other polyunsaturated fatty acid substrate

  • Phosphate (B84403) buffer (pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄) or another pro-oxidant to induce lipid peroxidation

  • Thiobarbituric acid (TBA) solution (0.8% w/v in 1.1% w/v sodium dodecyl sulfate)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Malondialdehyde (MDA) standard solution (for calibration curve)

  • Spectrophotometer or microplate reader

2. Experimental Procedure:

  • Preparation of Reaction Mixture:

    • In a series of test tubes, prepare the reaction mixture containing the lipid substrate (e.g., linoleic acid emulsion) in phosphate buffer.

    • Add varying concentrations of this compound (from the stock solution) to the test tubes. Include a control group with the solvent alone and a positive control with a known antioxidant (e.g., Trolox).

  • Induction of Lipid Peroxidation:

    • Initiate lipid peroxidation by adding a pro-oxidant like FeSO₄ to each test tube, except for the negative control (blank).

    • Incubate the mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for lipid peroxidation to occur.

  • Termination of Reaction and TBARS Formation:

    • Stop the reaction by adding TCA solution to precipitate proteins and BHT solution to prevent further oxidation.

    • Add the TBA solution to each tube.

    • Heat the tubes in a boiling water bath for 30-60 minutes. This allows the MDA present in the sample to react with TBA to form a pink-colored MDA-TBA adduct.

  • Measurement:

    • Cool the tubes to room temperature and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in each sample from the standard curve.

    • Determine the percentage inhibition of lipid peroxidation for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit lipid peroxidation by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of lipid peroxidation and the experimental workflow for its study using this compound.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_antioxidant Antioxidant Intervention Polyunsaturated Fatty Acid Polyunsaturated Fatty Acid Lipid Radical Lipid Radical Polyunsaturated Fatty Acid->Lipid Radical Free Radical Free Radical Free Radical->Polyunsaturated Fatty Acid H abstraction Oxygen Oxygen Lipid Radical->Oxygen Addition Lipid Peroxyl Radical Lipid Peroxyl Radical Oxygen->Lipid Peroxyl Radical Another PUFA Another PUFA Lipid Peroxyl Radical->Another PUFA H abstraction Lipid Hydroperoxide Lipid Hydroperoxide Another PUFA->Lipid Hydroperoxide New Lipid Radical New Lipid Radical Another PUFA->New Lipid Radical Radical + Radical Radical + Radical Non-radical products Non-radical products Radical + Radical->Non-radical products Antheraxanthin This compound Antheraxanthin->Lipid Peroxyl Radical Donates H

Caption: Mechanism of Lipid Peroxidation and Antioxidant Intervention.

TBARS_Workflow cluster_prep 1. Preparation cluster_induction 2. Induction cluster_reaction 3. TBARS Reaction cluster_analysis 4. Analysis Prepare Lipid Substrate Prepare Lipid Substrate Add this compound Add this compound Prepare Lipid Substrate->Add this compound Induce Peroxidation (FeSO4) Induce Peroxidation (FeSO4) Control Groups Control Groups Add this compound->Control Groups Incubate (37°C) Incubate (37°C) Induce Peroxidation (FeSO4)->Incubate (37°C) Stop Reaction (TCA, BHT) Stop Reaction (TCA, BHT) Add TBA Reagent Add TBA Reagent Stop Reaction (TCA, BHT)->Add TBA Reagent Heat (Boiling Water) Heat (Boiling Water) Add TBA Reagent->Heat (Boiling Water) Cool & Centrifuge Cool & Centrifuge Measure Absorbance (532 nm) Measure Absorbance (532 nm) Cool & Centrifuge->Measure Absorbance (532 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance (532 nm)->Calculate % Inhibition & IC50

Caption: Experimental Workflow for the TBARS Assay.

References

Application Notes and Protocols for (9Z)-Antheraxanthin in Plant Stress Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of (9Z)-Antheraxanthin in Plant Photoprotection

This compound is a key intermediate in the xanthophyll cycle, a pivotal photoprotective mechanism in photosynthetic organisms.[1] This cycle, also known as the violaxanthin (B192666) cycle, involves the enzymatic interconversion of three xanthophylls: violaxanthin (V), antheraxanthin (B39726) (A), and zeaxanthin (B1683548) (Z).[2] Under excess light conditions, which can lead to photooxidative damage, plants convert violaxanthin to zeaxanthin through the intermediate antheraxanthin.[1][2] This process is crucial for non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat, thereby safeguarding the photosynthetic apparatus.[1] The de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is activated by the low pH of the thylakoid lumen under high light stress.[3] The reverse reaction is catalyzed by zeaxanthin epoxidase (ZE) in low light conditions. Antheraxanthin's position as an intermediate makes its quantification a valuable indicator of the activation state of this critical stress-response pathway.

Quantitative Data Presentation

The following tables summarize quantitative data on the changes in violaxanthin cycle pigments, including antheraxanthin, in response to various abiotic stresses. The de-epoxidation state (DEPS), calculated as (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), provides a measure of the conversion of violaxanthin to its photoprotective forms.

Table 1: Xanthophyll Pigment Composition in Alfalfa (Medicago sativa L.) under Combined Drought and Heat Stress

Treatment DayVarietyViolaxanthin (µg/g FW)Antheraxanthin (µg/g FW)Zeaxanthin (µg/g FW)DEPS
Control (CK) Deqin25.0 ± 1.51.0 ± 0.12.5 ± 0.30.12
Algonguin24.5 ± 1.80.9 ± 0.12.3 ± 0.20.11
Day 4 Deqin10.2 ± 0.82.1 ± 0.25.8 ± 0.50.44
Algonguin12.1 ± 1.11.8 ± 0.24.9 ± 0.40.36
Day 8 Deqin6.5 ± 0.53.5 ± 0.39.1 ± 0.80.66
Algonguin8.9 ± 0.72.9 ± 0.37.2 ± 0.60.53
Day 12 Deqin4.3 ± 0.44.2 ± 0.411.2 ± 1.00.78
Algonguin9.2 ± 0.83.1 ± 0.35.5 ± 0.50.48

Data adapted from a study on the effects of combined drought and heat stress on two alfalfa varieties.[4][5]

Table 2: Xanthophyll Cycle Pigment Changes in Winter Wheat (Triticum aestivum) under Drought Stress

Water SupplyViolaxanthin (relative content)Antheraxanthin (relative content)Zeaxanthin (relative content)
Sufficient (70% field capacity) 100%100%100%
Drought (30% field capacity for 7 days) 90% (-10%)118% (+18%)122% (+22%)

Data adapted from a study on the influence of drought on xanthophyll cycle pigments in winter wheat leaves.[6]

Signaling Pathways and Experimental Workflows

The Violaxanthin Cycle Signaling Pathway

Abiotic stresses such as high light, drought, and temperature extremes lead to the accumulation of protons (H+) in the thylakoid lumen, resulting in a decrease in pH. This acidification activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to antheraxanthin and subsequently to zeaxanthin. The reverse reaction is catalyzed by zeaxanthin epoxidase (ZEP) under normal light conditions. The accumulation of zeaxanthin and antheraxanthin is crucial for inducing non-photochemical quenching (NPQ), which dissipates excess light energy as heat. Furthermore, violaxanthin and its derivatives are precursors for the biosynthesis of the plant hormone abscisic acid (ABA), a key regulator of stress responses. Changes in the chloroplast's metabolic state, including the xanthophyll cycle, can also initiate retrograde signaling to the nucleus, altering gene expression to promote stress acclimation.

Violaxanthin_Cycle_Signaling cluster_stress Abiotic Stress cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Lumen (Low pH) cluster_stroma Stroma cluster_response Plant Stress Response High Light High Light VDE_active VDE (active) High Light->VDE_active Drought Drought Drought->VDE_active Temperature Stress Temperature Stress Temperature Stress->VDE_active ZEP ZEP Violaxanthin Violaxanthin Antheraxanthin This compound Violaxanthin->Antheraxanthin VDE (active) ABA Abscisic Acid (ABA) Biosynthesis Violaxanthin->ABA Antheraxanthin->Violaxanthin ZEP Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (active) NPQ Non-Photochemical Quenching (NPQ) Antheraxanthin->NPQ Retrograde_Signaling Retrograde Signaling to Nucleus Antheraxanthin->Retrograde_Signaling Zeaxanthin->Antheraxanthin ZEP Zeaxanthin->NPQ Zeaxanthin->Retrograde_Signaling Stress_Acclimation Stress Acclimation NPQ->Stress_Acclimation ABA->Stress_Acclimation Retrograde_Signaling->Stress_Acclimation

Caption: The Violaxanthin Cycle Signaling Pathway under Abiotic Stress.

Experimental Workflow for Xanthophyll Cycle Analysis

This workflow outlines the key steps for investigating the response of the violaxanthin cycle to abiotic stress. The process begins with the application of a controlled stress, followed by sample collection, pigment extraction, and quantification using High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow Start Start: Plant Material Stress 1. Apply Abiotic Stress (e.g., High Light, Drought) Start->Stress Sampling 2. Sample Collection (Flash-freeze in Liquid N2) Stress->Sampling Extraction 3. Pigment Extraction (e.g., 100% Acetone) Sampling->Extraction HPLC 4. HPLC Analysis (C18 reverse-phase column) Extraction->HPLC Quantification 5. Quantification (Compare to standards) HPLC->Quantification Data_Analysis 6. Data Analysis (Calculate concentrations and DEPS) Quantification->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental Workflow for Violaxanthin Cycle Analysis.

Experimental Protocols

Pigment Extraction and Quantification by HPLC

This protocol details the extraction of xanthophyll pigments from plant leaf tissue and their subsequent quantification using HPLC.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 100% Acetone (B3395972) (HPLC grade), chilled

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Pure standards of violaxanthin, antheraxanthin, and zeaxanthin

Procedure:

  • Sample Collection and Homogenization:

    • Harvest leaf tissue (e.g., 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Pigment Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of chilled 100% acetone and vortex vigorously for 1 minute.

    • Incubate on ice in the dark for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

    • Repeat the extraction with another 0.5 mL of acetone on the pellet, centrifuge, and pool the supernatants.

  • Sample Preparation for HPLC:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store the vial at -20°C in the dark until analysis (for no longer than 24 hours).

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase.

    • A typical mobile phase gradient involves two solvents:

      • Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

      • Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)

    • Inject 20 µL of the filtered extract.

    • Elute the pigments using a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes, followed by a 3-minute hold of 100% Solvent B, at a flow rate of 1.2 mL/min.

    • Monitor the absorbance at 445 nm for xanthophylls.

  • Quantification:

    • Identify the peaks for violaxanthin, antheraxanthin, and zeaxanthin by comparing their retention times to those of the pure standards.

    • Calculate the concentration of each pigment by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the pure standards.

    • Express the results as µg per gram of fresh weight (µg/g FW) or mmol per mol of chlorophyll (B73375).

Induction of High Light Stress in Arabidopsis thaliana

This protocol describes a method for inducing high light stress in the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants grown under low light (e.g., 100 µmol m⁻² s⁻¹)

  • Growth chamber with adjustable light intensity

  • Quantum sensor for measuring light intensity

Procedure:

  • Plant Growth:

    • Grow Arabidopsis thaliana plants in a growth chamber under a controlled low light (LL) regime of 100 µmol m⁻² s⁻¹ with an 8-hour light/16-hour dark photoperiod for 4-6 weeks.[7]

  • High Light Treatment:

    • Transfer the plants to a high light (HL) environment with an intensity of 1000 µmol m⁻² s⁻¹.[8]

    • Maintain the same photoperiod and temperature as the LL conditions to minimize other stress factors.

    • Collect leaf samples at various time points (e.g., 0, 1, 3, 6, 24 hours) after the onset of HL treatment for pigment analysis.

    • For control plants, maintain a set of plants under the LL conditions and sample at the same time points.

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

This protocol measures the activity of VDE in vitro by spectrophotometrically monitoring the conversion of violaxanthin to antheraxanthin and zeaxanthin.[3][9]

Materials:

  • Spinach or lettuce leaves

  • Enzyme Extraction Buffer: 20 mM HEPES (pH 7.5), 6 mM MgCl₂

  • Assay Buffer: 200 mM citrate-phosphate buffer (pH 5.1)

  • Purified violaxanthin

  • Monogalactosyldiacylglycerol (MGDG)

  • L-Ascorbic acid (Ascorbate)

  • Dithiothreitol (DTT) (as an inhibitor for control experiments)

  • Refrigerated centrifuge

  • Dual-wavelength spectrophotometer

Procedure:

  • VDE Enzyme Extraction:

    • Homogenize fresh leaves in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge to pellet chloroplasts.

    • Lyse the chloroplasts in a hypotonic buffer and centrifuge to pellet the thylakoids.

    • Resuspend the thylakoids and lyse them (e.g., by freeze-thaw cycles) to release the lumenal contents, including VDE.

    • Centrifuge to pellet the membranes, and the supernatant will contain the VDE extract.[10]

  • VDE Activity Assay:

    • Prepare a reaction mixture containing Assay Buffer (pH 5.1), purified violaxanthin, and MGDG.

    • Add the VDE enzyme extract to the reaction mixture.

    • Initiate the reaction by adding ascorbate (B8700270) to a final concentration of 30 mM.

    • Immediately monitor the decrease in absorbance at 502 nm, with a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀), using a dual-wavelength spectrophotometer.[3] The rate of absorbance change is proportional to VDE activity.

    • One unit of VDE activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[9]

Concluding Remarks

The study of this compound and the broader violaxanthin cycle is fundamental to understanding plant responses to environmental stress. The protocols and data presented here provide a framework for researchers to investigate the role of this photoprotective pathway in various plant species and under different stress conditions. Accurate quantification of antheraxanthin and other xanthophylls, coupled with functional assays, will continue to be crucial in elucidating the intricate mechanisms of plant stress tolerance and for the development of more resilient crops.

References

Troubleshooting & Optimization

Preventing degradation of (9Z)-Antheraxanthin during extraction and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the degradation of (9Z)-Antheraxanthin during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like other carotenoids, is susceptible to degradation from several factors, primarily:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization from the cis to the all-trans form.[1][2][3]

  • Heat: Elevated temperatures accelerate degradation, leading to isomerization and the formation of furanoidic derivatives.[1][4]

  • Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain, resulting in a loss of color and biological activity.

  • Acidic pH: Acidic conditions can promote the rearrangement of the 5,6-epoxide group to a 5,8-furanoxide, forming mutatoxanthin (B1230861) isomers.[5]

Q2: How can I minimize isomerization of this compound to its trans isomer during my experiments?

A2: Isomerization is a common issue, particularly with the less stable cis isomers like this compound. To minimize this:

  • Work in low light conditions: Use amber-colored glassware or work under red light to protect the sample from light-induced isomerization.[6]

  • Maintain low temperatures: Keep samples on ice during extraction and processing. Use a rotary evaporator at low temperatures (below 40°C) for solvent removal.[6]

  • Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents can help quench free radicals that may promote isomerization.[5][6]

  • Store samples properly: Store all samples and standards at -80°C under an inert atmosphere (e.g., argon or nitrogen).[6]

Q3: What is the recommended HPLC column for separating Antheraxanthin (B39726) isomers?

A3: For resolving carotenoid isomers, including the geometric isomers of Antheraxanthin, a C30 stationary phase is highly recommended over a traditional C18 phase.[7] The C30 column provides enhanced shape selectivity for the long, rigid structures of carotenoids, allowing for better separation of cis and trans isomers.[7]

Q4: What is the optimal detection wavelength for this compound?

A4: Xanthophylls like Antheraxanthin typically exhibit maximum absorbance (λmax) in the range of 445-450 nm. A photodiode array (PDA) detector is ideal as it allows for monitoring a range of wavelengths and provides spectral information to confirm the identity of the peaks.

Troubleshooting Guides

Extraction & Sample Preparation
Issue Possible Cause Solution
Low yield of this compound Incomplete cell lysis.Use mechanical disruption methods like sonication or homogenization in the presence of an appropriate solvent.
Inefficient solvent extraction.Use a combination of polar and non-polar solvents. A common mixture is hexane (B92381) and acetone (B3395972) (1:1 v/v).[5] Ensure a sufficient solvent-to-sample ratio and adequate extraction time.
Degradation during extraction.Work under dim light and at low temperatures.[6] Add an antioxidant like BHT (e.g., 0.1%) to the extraction solvent.[5]
Presence of unexpected peaks in the chromatogram Isomerization of this compound.Minimize exposure to light and heat during sample preparation.[6] Use fresh, high-purity solvents.
Formation of degradation products (e.g., mutatoxanthin).Avoid acidic conditions. If the sample matrix is acidic, neutralize it with a base like sodium carbonate during extraction.[8][9]
Contamination from glassware or solvents.Ensure all glassware is scrupulously clean. Use HPLC-grade solvents.
HPLC Analysis
Issue Possible Cause Solution
Poor peak resolution or co-elution of isomers Inappropriate HPLC column.Use a C30 column for optimal separation of carotenoid isomers.[7]
Sub-optimal mobile phase composition.Adjust the gradient and/or the solvent composition. A mobile phase of methanol, MTBE, and water is often effective for C30 columns.[8]
Incorrect column temperature.Optimize the column temperature. Lower temperatures can sometimes improve resolution but may increase run time.[7]
Peak tailing Silanol interactions with the column.Use a well-end-capped column. Adding a small amount of a modifier like triethylamine (B128534) (TEA) to the mobile phase can help reduce tailing.[7]
Column overload.Dilute the sample and reinject.[7]
Variable retention times Fluctuations in pump pressure or flow rate.Check for leaks in the system and ensure pump seals are in good condition.[7]
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate solvent ratios.[7]
Column temperature variations.Use a column oven to maintain a stable temperature.[7]
Ghost peaks Contaminants from previous injections.Implement a thorough column wash with a strong solvent after each run.
Impurities in the mobile phase.Use high-purity HPLC-grade solvents and filter them before use.

Quantitative Data Summary

Table 1: Thermal Degradation of cis-Antheraxanthin

SystemTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Acidic Model System (Free form)45HighVery short[4]
Acidic Model System (Free form)60Very HighExtremely short[4]
Neutral Model System (Free form)45Moderate-[4]
Neutral Model System (Free form)60High-[4]
Blood Orange Juice (Esterified form)45Low-[4]
Blood Orange Juice (Esterified form)60Moderate-[4]
Blood Orange Juice (Esterified form)75High-[4]
Blood Orange Juice (Esterified form)90Very High-[4]

Note: In acidic conditions, free cis-antheraxanthin degrades very rapidly. Esterified forms show greater stability.[4]

Table 2: Photodegradation of all-trans-Antheraxanthin in a Beverage Model

Storage ConditionTemperature (°C)Light Intensity (lux)Degradation ModelReference
Dark100Zero-order[2]
Dark200Zero-order[2]
Dark350Zero-order[2]
Dark450Zero-order[2]
Illuminated101875-3000Fractional conversion[2]
Illuminated201875-3000Fractional conversion[2]
Illuminated351875-3000Fractional conversion[2]
Illuminated451875-3000Fractional conversion[2]

Note: Light exposure significantly accelerates the degradation of antheraxanthin.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

Objective: To extract this compound while minimizing degradation and isomerization.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Sodium carbonate (for acidic samples)

  • Amber-colored centrifuge tubes

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Freeze the plant material with liquid nitrogen and grind it to a fine powder using a mortar and pestle. This should be done quickly to prevent thawing.

  • Solvent Preparation: Prepare an extraction solvent of hexane:acetone (1:1, v/v) containing 0.1% BHT. If the sample is acidic, add a small amount of sodium carbonate to the powdered sample before adding the solvent.

  • Extraction: Add the extraction solvent to the powdered sample in an amber-colored centrifuge tube. Vortex vigorously for 2-3 minutes.

  • Centrifugation: Centrifuge the mixture at 4°C for 10 minutes at a moderate speed (e.g., 3000 x g) to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted carotenoids to a clean amber-colored flask.

  • Re-extraction: Repeat the extraction process (steps 3-5) on the pellet at least two more times to ensure complete extraction. Combine all the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., mobile phase) and store at -80°C under an inert gas until analysis.

Protocol 2: Saponification of Antheraxanthin Esters

Objective: To hydrolyze antheraxanthin esters to free antheraxanthin for analysis.

Materials:

  • Carotenoid extract containing antheraxanthin esters

  • Methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Diethyl ether or hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Amber-colored separatory funnel

Procedure:

  • Dissolution: Dissolve the dried carotenoid extract in a minimal amount of diethyl ether or hexane.

  • Saponification Reaction: Add an equal volume of 10% methanolic KOH or NaOH to the extract in an amber-colored flask. Blanket the flask with nitrogen or argon.

  • Incubation: Gently stir the mixture at room temperature in the dark for 2-4 hours or overnight for complete saponification. The reaction time may need to be optimized depending on the sample.[10]

  • Extraction: Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether or hexane.

  • Washing: Wash the organic phase several times with a saturated NaCl solution to remove the alkali and methanol. Continue washing until the aqueous phase is neutral.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Evaporation and Storage: Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator at a low temperature (<40°C). Reconstitute the sample for HPLC analysis and store at -80°C under an inert atmosphere.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Plant Material grinding Grinding with Liquid N2 start->grinding extraction Solvent Extraction (Hexane:Acetone + BHT) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant re_extraction Re-extract Pellet centrifugation->re_extraction 2x evaporation Solvent Evaporation (<40°C) supernatant->evaporation re_extraction->extraction extract Crude Extract evaporation->extract saponification Saponification (optional) extract->saponification hplc HPLC Analysis (C30 Column) extract->hplc saponification->hplc data Data Analysis hplc->data degradation_pathway Antheraxanthin This compound Trans_Antheraxanthin all-trans-Antheraxanthin Antheraxanthin->Trans_Antheraxanthin Light, Heat (Isomerization) Mutatoxanthin Mutatoxanthin (5,8-furanoxide) Antheraxanthin->Mutatoxanthin Acidic pH Oxidation_Products Oxidation Products (cleavage of polyene chain) Antheraxanthin->Oxidation_Products Oxygen

References

How to improve the storage stability of (9Z)-Antheraxanthin samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of (9Z)-Antheraxanthin samples. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges in sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound samples?

A1: Like other carotenoids, this compound is highly susceptible to degradation from three main environmental factors:

  • Light: Exposure to light, especially UV light, can induce photo-oxidation and isomerization from the Z (cis) form to the more stable all-E (trans) isomer, as well as cause cleavage of the polyene chain, leading to a loss of color and biological activity.[1][2]

  • Oxygen: The conjugated double bond system in antheraxanthin (B39726) makes it prone to oxidation.[1][2] This can lead to the formation of epoxides, apocarotenoids, and other degradation products, ultimately resulting in a loss of the compound's integrity.

  • Heat: Elevated temperatures accelerate the rates of both oxidation and isomerization.[1][3] Thermal degradation can occur even in the absence of light and oxygen, although the process is significantly faster in their presence.

Q2: What is the ideal temperature for long-term storage of this compound?

A2: For long-term storage, it is highly recommended to keep this compound samples at -20°C or, preferably, at -80°C.[3] Storing samples in a deep freezer minimizes molecular motion and significantly slows down the degradation processes. For short-term storage (a few days), refrigeration at 4°C may be acceptable, provided the sample is protected from light and oxygen.

Q3: How should I prepare my this compound samples for storage?

A3: Proper sample preparation is crucial for maintaining stability. If your sample is in a solvent, it is best to choose a solvent in which it is stable and that is free of peroxides. Before sealing the storage container, it is advisable to flush the headspace with an inert gas like nitrogen or argon to displace any oxygen.[3][4] The container should be tightly sealed to prevent the ingress of air and moisture. Using amber-colored vials or wrapping the container in aluminum foil will protect the sample from light.[4]

Q4: Which solvents are recommended for storing this compound?

A4: The choice of solvent can impact the stability of this compound. It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. When preparing stock solutions, use high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) to inhibit oxidative degradation.[4] For analytical purposes, the sample should be dissolved in the mobile phase to be used for HPLC analysis just before the experiment to minimize degradation.

Q5: How can I tell if my this compound sample has degraded?

A5: Degradation can be observed in a few ways. A visual indication is a loss of the characteristic yellow color of the solution. The most reliable method for assessing degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Degradation will manifest as a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products or isomers. A C30 carotenoid column is often recommended for the separation of carotenoid isomers.[4]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the storage stability of your this compound samples.

Problem: Rapid loss of color in the stored sample.
Potential Cause Troubleshooting Steps
Light Exposure Ensure samples are stored in amber-colored vials or wrapped in aluminum foil. Work with samples under subdued or red light.[3]
Oxygen Exposure Before sealing, flush the vial with an inert gas (nitrogen or argon). Use vials with tight-fitting caps.
High Temperature Store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Reactive Solvent Ensure the solvent is of high purity and free of peroxides. Consider adding an antioxidant like BHT.
Problem: Appearance of unexpected peaks in the HPLC chromatogram.
Potential Cause Troubleshooting Steps
Isomerization The appearance of a peak corresponding to all-trans-antheraxanthin or other cis-isomers is likely. This is promoted by light, heat, and acid. Minimize exposure to these factors during storage and sample preparation.
Oxidative Degradation New, often more polar, peaks may appear. This indicates oxidation. Improve inert atmosphere storage conditions and consider adding an antioxidant.
Contamination Ensure the purity of the initial sample and the cleanliness of all glassware and solvents.

Quantitative Data on Carotenoid Stability

Condition Storage Temperature Atmosphere Light Condition Expected Stability
Ideal -80°CInert Gas (Nitrogen/Argon)DarkHigh (stable for months to years)
Good -20°CInert Gas (Nitrogen/Argon)DarkGood (stable for several months)
Acceptable (Short-term) 4°CInert Gas (Nitrogen/Argon)DarkModerate (days to a week)
Poor Room TemperatureAirLightLow (degradation can occur in hours)

Experimental Protocol: Assessing the Storage Stability of this compound

This protocol outlines a method to systematically evaluate the stability of this compound under different storage conditions.

1. Objective: To determine the degradation rate of this compound under various temperature, light, and atmospheric conditions over a specified period.

2. Materials:

  • This compound standard of known purity

  • HPLC-grade solvents (e.g., ethanol (B145695), hexane, acetone)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (high-purity nitrogen or argon)

  • 2 mL amber glass HPLC vials with Teflon-lined screw caps

  • HPLC system with a C30 reverse-phase column and a PDA detector

3. Sample Preparation:

  • Prepare a stock solution of this compound in a chosen solvent (e.g., ethanol with 0.1% BHT) to a known concentration (e.g., 10 µg/mL).

  • Dispense equal aliquots of the stock solution into the amber HPLC vials.

  • For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon gas through the solution for 1-2 minutes to remove dissolved oxygen, and then flush the headspace of the vial before tightly sealing the cap.

4. Storage Conditions (Example): Create sets of samples for each storage condition to be tested:

  • Set A (Ideal): -80°C, inert atmosphere, dark.

  • Set B (Standard Freezer): -20°C, inert atmosphere, dark.

  • Set C (Refrigerated): 4°C, inert atmosphere, dark.

  • Set D (Room Temp, Dark): 25°C, inert atmosphere, dark.

  • Set E (Room Temp, Light): 25°C, inert atmosphere, exposed to ambient lab light.

  • Set F (Oxygen Exposure): 25°C, air, dark.

5. Time Points: Analyze samples at predetermined time points. For accelerated degradation studies (room temperature), time points could be 0, 6, 12, 24, 48, and 72 hours. For low-temperature studies, time points could be 0, 1, 2, 4, 8, and 12 weeks.

6. HPLC Analysis:

  • At each time point, retrieve one vial from each storage condition. Allow it to come to room temperature before opening.

  • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

    • Column: C30 carotenoid column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for carotenoid isomer separation.

    • Detector: PDA detector, monitoring at the maximum absorbance wavelength for this compound (around 440-450 nm).

  • Record the peak area of this compound and any new peaks that appear.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each storage condition.

  • Determine the degradation kinetics (e.g., by fitting the data to a zero-order or first-order decay model) and calculate the half-life (t½) of this compound under each condition.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Storage Stability start Sample Degradation Suspected (e.g., color loss, new HPLC peaks) check_light Was the sample protected from light? start->check_light check_oxygen Was the sample stored under an inert atmosphere? check_light->check_oxygen Yes solution_light Store in amber vials or wrap in foil. Work under subdued light. check_light->solution_light No check_temp What was the storage temperature? check_oxygen->check_temp Yes solution_oxygen Flush vials with nitrogen or argon before sealing. Use tightly sealed containers. check_oxygen->solution_oxygen No check_solvent Was a high-purity, peroxide-free solvent used? check_temp->check_solvent -20°C or below solution_temp Store at -20°C or -80°C for long-term. Avoid freeze-thaw cycles. check_temp->solution_temp Above 4°C solution_solvent Use fresh, high-purity solvents. Consider adding an antioxidant (e.g., BHT). check_solvent->solution_solvent No/Unsure end_node Implement corrective actions and monitor future samples. check_solvent->end_node Yes solution_light->check_oxygen solution_oxygen->check_temp solution_temp->check_solvent solution_solvent->end_node

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Resolving Xanthophyll Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of xanthophyll isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of xanthophyll isomers in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Xanthophyll Isomers (e.g., Lutein (B1675518) and Zeaxanthin)

Question: My chromatogram shows poor separation between xanthophyll peaks, especially the isomers lutein and zeaxanthin. What steps can I take to improve the resolution?

Answer: Achieving baseline separation of xanthophyll isomers is a common challenge due to their structural similarity. Here are several strategies to enhance resolution:

  • Optimize the Stationary Phase: For resolving xanthophyll isomers like lutein and zeaxanthin, a C30 stationary phase is highly recommended over a traditional C18 phase.[1] The C30 column offers enhanced shape selectivity for the long, rigid structures of carotenoids.[1]

  • Adjust the Mobile Phase Composition:

    • Organic Solvent Ratio: Fine-tuning the ratio of your organic solvents is crucial. A slight decrease in the stronger solvent (e.g., methyl tert-butyl ether (MTBE)) percentage can increase retention times and often improves separation.[2]

    • Choice of Organic Modifier: Switching between or combining different organic modifiers such as methanol (B129727), acetonitrile (B52724), and MTBE can alter selectivity.[2] Methanol and acetonitrile are common primary solvents, while stronger solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) can be used as modifiers.[3]

    • Aqueous Phase Modifiers: The addition of a small amount of water (1-5%) to the mobile phase can be beneficial for the extraction and separation of some xanthophylls.[4] Adding buffers like ammonium (B1175870) acetate can also influence separation.[1][5]

  • Employ Gradient Elution: Gradient elution, where the mobile phase composition is changed during the run, is generally preferred for separating complex mixtures of xanthophylls with a wide range of polarities.[3][6] This technique can lead to sharper peaks and better resolution compared to isocratic elution (constant mobile phase composition).[6][7]

  • Optimize Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also lengthen the analysis time.[1] Conversely, higher temperatures can decrease solvent viscosity and improve efficiency, but may risk degrading thermally sensitive xanthophylls.[1]

  • Reduce Flow Rate: Decreasing the flow rate can provide more time for the analytes to interact with the stationary phase, which can lead to better resolution.[2]

Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)

Question: My xanthophyll isomer peaks are showing significant tailing or fronting. What are the potential causes and how can I achieve symmetrical peaks?

Answer: Poor peak shape can be attributed to several factors within the HPLC system and method.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broad and tailing peaks.[1] Try diluting your sample and reinjecting.

  • Secondary Interactions: Peak tailing can occur due to interactions between the xanthophylls and active silanol (B1196071) groups on the silica-based column packing. Using a well-end-capped column or adding a modifier like triethylamine (B128534) (TEA) to the mobile phase can help mitigate these secondary interactions.[1]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can lead to peak distortion.[1] Whenever feasible, dissolve your sample in the initial mobile phase.[1]

  • Column Degradation: A contaminated or worn-out column can result in poor peak shapes. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

  • Peak Fronting: This is often caused by sample overload or column damage.[8] Reducing the injection volume or sample concentration can help.[8]

Issue 3: Inconsistent Retention Times

Question: I am observing significant shifts in the retention times of my xanthophyll peaks between different runs. What could be causing this variability?

Answer: Fluctuating retention times often indicate issues with the HPLC system's stability or the mobile phase preparation.[1]

  • Mobile Phase Preparation: Inaccurate solvent ratios are a frequent cause of retention time shifts.[1] Ensure you are preparing your mobile phase consistently for every run.[1]

  • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to inconsistent retention times.[1] Ensure the column is fully re-equilibrated to the initial conditions before each injection.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause pressure fluctuations and affect the flow rate, leading to variable retention times.[1]

  • Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and, consequently, retention times.[1][5] Using a column oven is recommended to maintain a stable temperature.

  • Mobile Phase pH: If you are using buffers, ensure the pH is consistent, as changes can alter the ionization state of your analytes and affect their retention.[1]

Issue 4: Suspected Sample Degradation

Question: I am seeing spurious peaks and a noisy baseline, and I suspect my xanthophylls are degrading during analysis. How can I minimize this?

Answer: Xanthophylls are known to be sensitive to light, heat, oxygen, and acids.[1]

  • Protect from Light: Use amber vials for your samples and standards and minimize their exposure to direct light.

  • Control Temperature: Keep samples cool and use a temperature-controlled autosampler if possible. Avoid excessive temperatures in the column oven.

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and sample solutions to prevent oxidation.

  • Avoid Acidic Conditions: Exposure to acids can cause degradation of xanthophylls.[4] Ensure your mobile phase and sample preparation steps are not overly acidic unless required for the separation.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended column type for separating xanthophyll isomers?

A1: For the separation of xanthophyll isomers, particularly lutein and zeaxanthin, a C30 column is superior to the more common C18 columns.[1] The C30 stationary phase provides better shape selectivity for the long, non-polar structures of carotenoids.[1]

Q2: Should I use an isocratic or a gradient elution method?

A2: While isocratic methods are simpler, gradient elution is generally recommended for complex samples containing multiple xanthophylls with varying polarities.[3][6][9] Gradient elution can provide better resolution and sharper peaks for a wider range of analytes in a single run.[6][7] Isocratic elution may be suitable for simpler mixtures where the components have similar retention behaviors.[9]

Q3: What are the best starting solvents for my mobile phase?

A3: A common starting point for reversed-phase HPLC of xanthophylls is a mobile phase consisting of methanol or acetonitrile as the primary solvent, often mixed with methyl tert-butyl ether (MTBE) to modulate the solvent strength.[1][10] A small amount of water or an aqueous buffer like ammonium acetate is also frequently included.[1][11]

Q4: What detection wavelength should I use for xanthophylls?

A4: Xanthophylls have a characteristic UV-Vis absorption spectrum. A detection wavelength of around 450 nm is commonly used for the analysis of most xanthophylls.[5][11] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification.

Q5: Why is saponification sometimes necessary for sample preparation?

A5: Saponification is a process that hydrolyzes xanthophyll esters, which are naturally present in many samples. This is often done to simplify the chromatogram by converting various esterified forms of a particular xanthophyll into a single free form, allowing for easier quantification of the total amount of that xanthophyll.

Data Presentation

Table 1: Comparison of Mobile Phase Systems for Xanthophyll Separation

Mobile Phase CompositionColumnElution TypeTarget AnalytesReference
A: Methanol with 10 mM Ammonium Acetate; B: Methyl tert-butyl ether (MTBE)C30GradientLutein, Zeaxanthin, β-Cryptoxanthin[1]
Acetonitrile/Methanol/Dichloromethane (75:20:5) with 0.1% Triethylamine (TEA)C18Isocraticα-Carotene, β-Carotene[3]
A: Methanol/Acetonitrile/Aqueous Pyridine; B: Methanol/Acetonitrile/Acetone (B3395972)C8GradientChlorophylls and Carotenoids[12]
A: Methanol/MTBE/Water (81:15:4); B: Methanol/MTBE (9:91)C30GradientLutein, Zeaxanthin, β-Cryptoxanthin[10]
Methanol/tert-Butyl methyl ether/WaterC30IsocraticLutein and Zeaxanthin isomers[13]

Table 2: Effect of Mobile Phase Modifiers on Xanthophyll Separation

ModifierConcentrationPurposePotential Effects
Triethylamine (TEA)0.05% - 0.1%Reduces peak tailing by masking active silanol sites on the column.Improves peak symmetry.[1]
Ammonium Acetate10 mMActs as a buffer to control pH and can improve peak shape and selectivity.Can enhance the separation of certain isomers.[1]
Water1% - 5%Increases the polarity of the mobile phase.Can improve the separation of more polar xanthophylls.[4]
Formic Acid0.1%Acidifies the mobile phase to control analyte ionization.Can improve peak shape for certain compounds.[2]

Experimental Protocols

General Protocol for Xanthophyll Extraction and Saponification

This is a generalized protocol and may require optimization for specific sample matrices.

  • Sample Homogenization: Homogenize the sample in a suitable solvent mixture, such as acetone containing an antioxidant like 0.1% BHT.

  • Extraction: Extract the pigments by vortexing or sonication. Centrifuge to pellet the solid material.

  • Saponification (Optional): To the supernatant, add an equal volume of ethanolic potassium hydroxide (B78521) and incubate in the dark to hydrolyze xanthophyll esters.

  • Partitioning: After saponification, add water and a non-polar solvent like n-hexane or diethyl ether to partition the xanthophylls into the organic layer.

  • Washing: Wash the organic layer with water to remove residual alkali.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable injection solvent, preferably the initial mobile phase.

Example HPLC Method for Xanthophyll Isomer Separation

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[1]

  • Column: C30 Column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Methanol with 10 mM Ammonium Acetate.[1]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).[1]

  • Gradient Program:

    • 0-15 min: 95% A, 5% B to 85% A, 15% B

    • 15-30 min: 85% A, 15% B to 50% A, 50% B

    • 30-35 min: Hold at 50% A, 50% B

    • 35-40 min: Return to 95% A, 5% B

    • 40-50 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.

  • Detection: 450 nm.

  • Injection Volume: 10-20 µL.

Mandatory Visualization

TroubleshootingWorkflow Start Problem Identified PoorRes Poor Resolution Start->PoorRes BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape ShiftRT Shifting Retention Times Start->ShiftRT OptMP Optimize Mobile Phase PoorRes->OptMP ChangeCol Change Column PoorRes->ChangeCol AdjParams Adjust Method Parameters PoorRes->AdjParams Shape_Causes Column Overload? Solvent Mismatch? Secondary Interactions? BadShape->Shape_Causes RT_Causes Inconsistent Mobile Phase? Temperature Fluctuations? Pump Issues? ShiftRT->RT_Causes MP_Details Adjust Solvent Ratio Change Organic Modifier Add Modifiers (TEA, Buffer) OptMP->MP_Details Col_Details Switch to C30 Column Check for Degradation ChangeCol->Col_Details Params_Details Lower Flow Rate Optimize Temperature Check Equilibration Time AdjParams->Params_Details Dilute Dilute Sample Shape_Causes->Dilute Yes MatchSolv Dissolve in Mobile Phase Shape_Causes->MatchSolv Yes AddTEA Add TEA to Mobile Phase Shape_Causes->AddTEA Yes PrepMP Ensure Consistent MP Prep RT_Causes->PrepMP Yes UseOven Use Column Oven RT_Causes->UseOven Yes CheckPump Check Pump for Leaks/Pressure RT_Causes->CheckPump Yes

Caption: Troubleshooting workflow for HPLC mobile phase optimization.

MobilePhaseParameters MP Mobile Phase Parameters SolventStrength Solvent Strength (Organic %) MP->SolventStrength SolventType Solvent Type (MeOH, ACN, MTBE) MP->SolventType pH_Buffer pH / Buffer MP->pH_Buffer Additives Additives (TEA, Salts) MP->Additives FlowRate Flow Rate MP->FlowRate Temperature Temperature MP->Temperature RetentionTime Retention Time SolventStrength->RetentionTime inverse effect Resolution Resolution SolventStrength->Resolution SolventType->Resolution Selectivity Selectivity SolventType->Selectivity pH_Buffer->RetentionTime PeakShape Peak Shape pH_Buffer->PeakShape Additives->PeakShape Additives->Selectivity FlowRate->Resolution AnalysisTime Analysis Time FlowRate->AnalysisTime inverse effect Backpressure Backpressure FlowRate->Backpressure direct effect Temperature->RetentionTime inverse effect Temperature->Backpressure inverse effect

Caption: Impact of mobile phase parameters on HPLC separation.

References

Overcoming matrix interference in (9Z)-Antheraxanthin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (9Z)-Antheraxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this specific xanthophyll.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a naturally occurring xanthophyll, a type of carotenoid pigment found in many photosynthetic organisms. It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism in plants and algae that helps dissipate excess light energy.[1] Quantification can be challenging due to its sensitivity to light, heat, and acidic conditions, which can cause isomerization (e.g., conversion from the cis to the all-trans form) or degradation. Furthermore, complex biological matrices often contain interfering compounds that can co-elute with antheraxanthin (B39726) during chromatographic analysis, leading to inaccurate quantification.

Q2: What are the primary sources of matrix interference in this compound analysis?

A2: Matrix interference arises from the co-extraction of other compounds from the sample that can affect the analytical signal of this compound. Common sources of interference in plant and algal matrices include:

  • Chlorophylls (a and b): These are often present in high concentrations and can interfere with the spectrophotometric detection of carotenoids.

  • Other Carotenoids and Xanthophylls: Structural similarity with other carotenoids can lead to co-elution during chromatography.

  • Lipids and Fatty Acids: These can affect extraction efficiency and potentially interfere with the analysis.

  • Phenolic Compounds: These can also be co-extracted and may interfere with the analysis.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work under subdued light and at low temperatures. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents can help prevent oxidative degradation. It is also important to avoid acidic conditions which can promote the rearrangement of epoxy-carotenoids like antheraxanthin.[2][3] Neutralizing the sample matrix, for instance by adding sodium carbonate, can help maintain the stability of epoxy-carotenoids during extraction.[2][3]

Q4: Which chromatographic column is best suited for the separation of this compound and its isomers?

A4: For the separation of carotenoid isomers, including the cis and trans forms of antheraxanthin, C30 columns are highly recommended. These columns provide enhanced shape selectivity for long, unsaturated molecules like carotenoids compared to the more common C18 columns, allowing for better resolution of isomers.

Q5: What is the optimal wavelength for the detection of this compound?

A5: Antheraxanthin, like other xanthophylls, exhibits maximum absorbance in the blue region of the visible spectrum. A detection wavelength of around 445-450 nm is typically used for quantification. The use of a photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum of the peak, which can aid in peak identification and purity assessment.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Resolution/Co-elution Inadequate chromatographic separation.- Optimize the mobile phase: Adjust the solvent gradient and composition to improve separation. - Use a C30 column: These columns offer better selectivity for carotenoid isomers. - Adjust the column temperature: Lowering the temperature can sometimes improve resolution.
Peak Tailing - Active sites on the column: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with the hydroxyl groups of antheraxanthin. - Column overload: Injecting too much sample can lead to peak distortion.- Use an end-capped column: This minimizes the interaction with residual silanol groups. - Add a competing base to the mobile phase: A small amount of an amine modifier can reduce tailing. - Dilute the sample: Inject a smaller amount of the sample onto the column.
Peak Broadening - Extra-column band broadening: Long tubing between the injector, column, and detector. - Contaminated guard column or column frit. - Minimize tubing length and diameter. - Replace the guard column and/or clean or replace the column inlet frit.
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Pump malfunction. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and ensure a consistent flow rate.
Low Analyte Recovery - Incomplete extraction. - Degradation of antheraxanthin during sample preparation. - Matrix effects (ion suppression in LC-MS). - Optimize the extraction solvent and procedure. - Work under low light and temperature, and use antioxidants. - Employ matrix-matched standards or a stable isotope-labeled internal standard. - Utilize Solid Phase Extraction (SPE) for sample cleanup. [4]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the species and the environmental conditions, particularly light exposure. Below is a summary of reported concentrations in different matrices.

Matrix Species Condition This compound Concentration (µg/g dry weight) Reference
Orange PulpCitrus sinensis 'Valencia'Freeze-driedPredominant carotenoid (exact value not specified as a single number)[2][3]
Mango PulpMangifera indica 'Tommy Atkins'Freeze-driedNot a major carotenoid[2][3]
MicroalgaChlamydomonas reinhardtiiHigh light stress (1500 µmoles photons m⁻² s⁻¹)Significantly increased compared to low light[5]
MicroalgaChrysophaera magna-Constitutes about 15% of total carotenoids[6][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaves

This protocol is designed for the extraction of antheraxanthin from plant leaf tissue, with steps to minimize degradation and matrix interference.

Materials:

  • Fresh or freeze-dried plant leaves

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Acetone (B3395972) (100%, containing 0.1% BHT)

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Sodium carbonate (Na₂CO₃)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 100 mg of fresh or 20 mg of freeze-dried leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 5 mL of cold acetone (containing 0.1% BHT). Vortex vigorously for 1 minute. To neutralize plant acids, add a small amount of sodium carbonate.

  • Sonication: Place the tube in an ultrasonic bath for 10 minutes to enhance extraction.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction (steps 2-5) on the pellet with another 5 mL of acetone to ensure complete recovery. Combine the supernatants.

  • Phase Separation: Add 5 mL of ethyl acetate and 5 mL of saturated NaCl solution to the combined supernatant. Vortex gently and then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Collect the upper organic phase (containing the carotenoids) and transfer it to a new tube.

  • Drying: Pass the organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of mobile phase components).

Protocol 2: Solid Phase Extraction (SPE) for Matrix Cleanup

This protocol can be used as an additional cleanup step after the initial extraction to remove interfering compounds.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Hexane (B92381)

  • Extracted sample (reconstituted in a non-polar solvent like hexane)

  • Elution solvent (e.g., a mixture of acetone and methanol)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of hexane through it. Do not let the cartridge dry out.

  • Sample Loading: Load the reconstituted sample extract (in hexane) onto the SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., 10 mL of hexane) to elute weakly bound interfering compounds like lipids.

  • Elution: Elute the antheraxanthin and other carotenoids with a more polar solvent mixture (e.g., 5 mL of 80:20 acetone:methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plant/Algal Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (Acetone + BHT) homogenization->extraction cleanup Matrix Cleanup (SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration hplc HPLC-DAD Analysis (C30 Column) concentration->hplc Injection quantification Quantification (~445 nm) hplc->quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_recovery Recovery Issues start Problem with Quantification peak_tailing Peak Tailing? start->peak_tailing peak_broadening Peak Broadening? start->peak_broadening rt_shift Retention Time Shift? start->rt_shift low_recovery Low Recovery? start->low_recovery sol_tailing1 Check for column overload (Dilute sample) peak_tailing->sol_tailing1 sol_tailing2 Use end-capped column or mobile phase modifier peak_tailing->sol_tailing2 sol_broadening1 Minimize extra-column volume peak_broadening->sol_broadening1 sol_broadening2 Check for column contamination peak_broadening->sol_broadening2 sol_rt1 Verify mobile phase composition rt_shift->sol_rt1 sol_rt2 Ensure stable column temperature rt_shift->sol_rt2 sol_recovery1 Optimize extraction protocol low_recovery->sol_recovery1 sol_recovery2 Implement matrix cleanup (SPE) low_recovery->sol_recovery2

Caption: Troubleshooting logic for antheraxanthin analysis.

References

Minimizing isomerization of (9Z)-Antheraxanthin during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of (9Z)-antheraxanthin during analytical procedures. Isomerization of the target molecule can lead to inaccurate quantification and misinterpretation of results. This resource offers troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the integrity of your analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a cis-isomer of antheraxanthin (B39726), a xanthophyll pigment involved in the violaxanthin (B192666) cycle in plants and algae, which helps protect against light-induced damage.[1][2] In analytical chemistry, the primary concern is the unintended conversion of the cis form to the more stable all-trans isomer or other cis-isomers during sample handling, extraction, and analysis. This isomerization can lead to an underestimation of the native this compound concentration in the sample.

Q2: What are the primary factors that cause isomerization of this compound?

A2: The isomerization of carotenoids, including antheraxanthin, is primarily induced by exposure to light, heat, acids, and oxygen.[3][4]

  • Light: Exposure to light, particularly in the UV-Vis range, provides the energy to overcome the activation barrier for the conversion between cis and trans forms.

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, promoting isomerization. This is a significant factor during sample extraction and solvent evaporation steps.

  • Acids: The presence of even trace amounts of acid can catalyze the isomerization process.

  • Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.

Q3: How can I prevent isomerization during sample extraction?

A3: To minimize isomerization during extraction, it is crucial to work under dim or red light and to use amber-colored glassware. Temperature should be kept low throughout the process; performing extractions on ice is highly recommended. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent can help quench free radicals that may promote isomerization. It is also advisable to work quickly and minimize the sample's exposure time to solvents.

Q4: What are the ideal storage conditions for this compound samples and standards?

A4: For optimal stability, samples and standards containing this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). Solutions should be stored in amber vials to protect them from light. For long-term storage, it is best to store the compound in a crystalline or lyophilized state.

Q5: Which solvents are best for extracting and dissolving antheraxanthin while minimizing isomerization?

A5: Polar solvents like methanol (B129727) and ethanol (B145695) are often used for initial extraction from biological matrices. For liquid-liquid partitioning, less polar solvents like diethyl ether or methyl tert-butyl ether (MTBE) are common. It is critical to use high-purity, peroxide-free solvents. The addition of a small amount of an antioxidant like BHT (e.g., 0.1%) to the solvents is a standard practice to prevent oxidation and isomerization.

Troubleshooting Guide

Problem Possible Causes Solutions
Unexpected peaks in HPLC chromatogram, suggesting isomerization. 1. Exposure to light during sample preparation or analysis.2. High temperatures during extraction or evaporation.3. Inappropriate storage of samples or standards.4. Acidic contamination of solvents or glassware.1. Work under amber or red light. Use amber vials for the autosampler.2. Keep samples on ice. Use a rotary evaporator at a low temperature (<40°C) for solvent removal.3. Store all samples and standards at -80°C under an inert atmosphere.4. Use high-purity, neutral pH solvents. Ensure glassware is thoroughly cleaned and rinsed.
Low recovery of this compound. 1. Degradation due to oxidation.2. Isomerization to other forms not being quantified.3. Incomplete extraction from the sample matrix.1. Add an antioxidant (e.g., 0.1% BHT) to all solvents. Purge solvents with nitrogen or argon.2. Review HPLC chromatogram for the appearance of all-trans or other cis-isomer peaks. Implement stricter light and temperature controls.3. Optimize the extraction solvent and procedure. Ensure thorough homogenization of the sample.
Peak tailing or broadening in HPLC analysis. 1. Interaction of the analyte with the stationary phase.2. Inappropriate mobile phase composition.1. Consider using a C30 column, which is often better for separating carotenoid isomers.[5]2. Optimize the mobile phase. A gradient of methanol, MTBE, and water is commonly used for xanthophyll separation.
Results are not reproducible. 1. Inconsistent sample handling procedures.2. Degradation of stock solutions over time.1. Standardize all steps of the protocol, from extraction to analysis. Use a checklist to ensure consistency.2. Prepare fresh stock solutions regularly. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data on Isomerization of Related Xanthophylls

Table 1: Effect of Temperature on the Isomerization of all-E-Astaxanthin

Temperature (°C)Time (h)all-trans-Astaxanthin (%)9Z-Astaxanthin (%)13Z-Astaxanthin (%)
70260.422.716.9
701659.07.024.0
8016<50--
(Data adapted from studies on astaxanthin (B1665798) isomerization for illustrative purposes)[6][7]

Table 2: Stability of Astaxanthin Isomers at Different pH Values

pHIsomerStability
2.09Z-AstaxanthinUnstable
2.013Z-AstaxanthinUnstable
2.0 - 11.6all-E-AstaxanthinRelatively Stable
(Data adapted from a study on astaxanthin stability)[6]

Experimental Protocols

Best Practices Protocol for Minimizing this compound Isomerization

This protocol outlines the recommended procedures for handling, extracting, and analyzing this compound to minimize isomerization.

1. Sample Preparation and Storage:

  • Conduct all procedures under dim or red light.

  • Use amber-colored glassware and vials.

  • If possible, work in a glove box under an inert atmosphere (argon or nitrogen).

  • Freeze-dry samples immediately after collection and store them at -80°C.

2. Extraction:

  • Pre-cool all glassware and solvents on ice.

  • Use high-purity, peroxide-free solvents containing 0.1% BHT.

  • Homogenize the sample in a pre-chilled extraction solvent (e.g., methanol/THF 1:1, v/v).

  • Perform extraction on ice and work quickly.

  • Centrifuge at a low temperature (4°C).

  • Collect the supernatant and, if necessary, perform a liquid-liquid partition into a less polar solvent like MTBE.

3. Solvent Evaporation:

  • Evaporate the solvent under a gentle stream of nitrogen or argon.

  • If using a rotary evaporator, ensure the water bath temperature does not exceed 35-40°C.

4. HPLC Analysis:

  • Reconstitute the dried extract in the initial mobile phase.

  • Use an HPLC system with a cooled autosampler (4°C).

  • A C30 reversed-phase column is often recommended for optimal separation of carotenoid isomers.

  • A common mobile phase gradient involves methanol, MTBE, and water.

  • Monitor the chromatogram at the specific absorption maximum for this compound (typically around 445 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Light & Temp) cluster_analysis Analysis sample_collection Sample Collection storage Store at -80°C (Inert Atmosphere, Dark) sample_collection->storage homogenization Homogenize in Cold Solvent (+ 0.1% BHT) storage->homogenization centrifugation Centrifuge at 4°C homogenization->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation Evaporate Solvent (<40°C, N2 Stream) supernatant_collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Analysis (C30 Column, Cooled Autosampler) reconstitution->hplc

Caption: Experimental workflow for minimizing this compound isomerization.

isomerization_factors center This compound (cis-isomer) product all-trans-Antheraxanthin & Other Isomers center->product Isomerization light Light (UV-Vis) light->center heat Heat (>40°C) heat->center acid Acidic pH acid->center oxygen Oxygen oxygen->center

Caption: Key factors promoting the isomerization of this compound.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for (9Z)-Antheraxanthin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis for the extraction of (9Z)-Antheraxanthin and other valuable carotenoids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using enzymatic hydrolysis for antheraxanthin (B39726) extraction?

A1: Enzymatic hydrolysis is employed to break down the complex cell wall structures of plant and algal materials, which are primarily composed of cellulose, pectin, and hemicellulose.[1][2] This enzymatic degradation releases the entrapped carotenoids, such as antheraxanthin, making them more accessible for solvent extraction.[1] This method is often more efficient and environmentally friendly than traditional solvent-based extraction alone.[1]

Q2: Which types of enzymes are most effective for releasing antheraxanthin?

A2: A combination of enzymes is typically most effective due to the complex nature of plant cell walls.[3] Commonly used enzymes include:

  • Cellulases: To break down cellulose.[1]

  • Pectinases: To degrade pectin.[1]

  • Hemicellulases: To hydrolyze hemicellulose.[1]

  • Lipases: Can be used to hydrolyze carotenoid esters, which may increase the yield of free xanthophylls like antheraxanthin.[4][5]

  • Multi-enzyme complexes: Products like Viscozyme® L, which contain a blend of carbohydrases, have been shown to be effective in carotenoid extraction.[3][6]

Q3: Can enzymatic hydrolysis be combined with other extraction techniques?

A3: Yes, enzymatic hydrolysis is often used as a pre-treatment step before solvent extraction.[3][7] This combined approach can significantly increase the extraction yield compared to using either method alone.[3] It can also be integrated with other green extraction technologies like supercritical fluid extraction (SFE).[2]

Q4: What are the key factors that influence the efficiency of enzymatic hydrolysis?

A4: The efficiency of enzymatic hydrolysis is influenced by several critical parameters:

  • Enzyme Concentration: Higher enzyme concentrations generally lead to increased hydrolysis, but there is an optimal point beyond which the increase is not significant.[6]

  • Substrate to Liquid Ratio: This ratio affects the diffusion of enzymes and the solubilization of hydrolyzed products.[6]

  • Temperature: Enzymes have an optimal temperature range for activity. For many enzymes used in carotenoid extraction, this is typically between 40°C and 60°C.[3][6]

  • pH: Each enzyme has a specific pH at which it functions optimally.

  • Reaction Time: The duration of the hydrolysis needs to be sufficient for the enzymes to act on the substrate.[8]

  • Agitation: Proper mixing ensures uniform contact between the enzymes and the plant material.[4]

Troubleshooting Guide

Problem 1: Low yield of antheraxanthin after enzymatic hydrolysis and extraction.

Possible Cause Troubleshooting Step
Ineffective Cell Wall Disruption * Verify Enzyme Activity: Ensure that the enzymes used are active and have not expired.
* Use a Combination of Enzymes: A single enzyme may not be sufficient to break down the complex cell wall. Consider using a mixture of cellulase, pectinase, and hemicellulase.[1][3]
* Optimize Enzyme Concentration: Increase the enzyme concentration incrementally to find the optimal level for your specific plant material.[6]
Sub-optimal Reaction Conditions * Adjust Temperature and pH: Verify and adjust the temperature and pH of the reaction mixture to the optimal range for the specific enzymes being used.[6]
* Increase Incubation Time: Extend the hydrolysis time to allow for more complete cell wall degradation.[8]
* Improve Agitation: Ensure the reaction mixture is being adequately agitated to facilitate enzyme-substrate interaction.[4]
Antheraxanthin Degradation * Control Temperature: Avoid excessively high temperatures during hydrolysis and subsequent extraction, as carotenoids are heat-sensitive.[6]
* Protect from Light and Oxygen: Perform the extraction under dim light and consider using an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation.
Inefficient Solvent Extraction * Choose an Appropriate Solvent: Use a solvent or a mixture of solvents with appropriate polarity for antheraxanthin extraction (e.g., acetone, ethanol, or hexane).[3]
* Increase Solvent to Biomass Ratio: A higher volume of solvent can improve extraction efficiency.

Problem 2: Inconsistent results between experimental batches.

Possible Cause Troubleshooting Step
Variability in Starting Material * Standardize Sample Preparation: Ensure that the plant or algal material is consistently prepared (e.g., particle size, moisture content) for each experiment. Lyophilizing and grinding the material to a fine powder is a common practice.[6]
Inaccurate Measurement of Reagents * Calibrate Instruments: Regularly calibrate balances and pipettes to ensure accurate measurements of enzymes, buffers, and solvents.
Fluctuations in Incubation Conditions * Monitor Temperature and pH: Use a calibrated thermometer and pH meter to closely monitor and maintain consistent reaction conditions.

Experimental Protocols

1. General Protocol for Enzymatic Hydrolysis of Plant Material for Antheraxanthin Extraction

This protocol is a general guideline and may require optimization for specific plant or algal species.

  • Sample Preparation:

    • Lyophilize the fresh plant or algal material to remove water.

    • Grind the dried material into a fine powder to increase the surface area for enzymatic action.[6]

  • Enzymatic Hydrolysis:

    • Prepare a suspension of the powdered material in a suitable buffer solution (the choice of buffer will depend on the optimal pH of the enzymes). A common starting point is a 1:10 solid-to-liquid ratio (w/v).[6]

    • Add the enzyme or enzyme mixture to the suspension. The enzyme concentration should be optimized, but a starting point could be 0.25% to 1% (v/v) of the total liquid volume.[6]

    • Incubate the mixture in a shaking water bath at the optimal temperature for the enzymes (e.g., 40-50°C) for a predetermined time (e.g., 2-12 hours).[6] Ensure continuous agitation (e.g., 150-200 rpm).[5][6]

  • Solvent Extraction:

    • After incubation, add a suitable organic solvent (e.g., acetone, ethanol, or a mixture) to the slurry.

    • Mix thoroughly and then separate the liquid and solid phases by centrifugation or filtration.

    • Collect the supernatant containing the extracted antheraxanthin.

    • Repeat the extraction process with fresh solvent on the remaining solid residue to maximize recovery.

    • Combine the supernatants for downstream analysis.

2. Protocol for Optimizing Enzyme Concentration

  • Set up a series of parallel experiments, each with a different enzyme concentration (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5% v/v).

  • Keep all other parameters (substrate concentration, temperature, pH, time, agitation) constant across all experiments.

  • After the specified incubation time, proceed with the solvent extraction for each sample.

  • Analyze the antheraxanthin content in each extract using a suitable analytical method (e.g., HPLC).

  • Plot the antheraxanthin yield against the enzyme concentration to determine the optimal concentration.

Data Presentation

Table 1: Example of Optimized Conditions for Carotenoid Extraction from Sunflower Wastes using Viscozyme® [6]

ParameterOptimal Value
Solvent/Water Ratio (v/v)0.93:1
Sunflower/Liquid Ratio (w/v)0.15:10
Enzyme Concentration (% in volume)0.58
Temperature (°C)40
Agitation (rpm)200
Time (h)2

Table 2: Comparison of Hydrolysis Efficiency for Astaxanthin Esters [8]

MethodTime for Complete Hydrolysis (min)Maximum Free Astaxanthin Recovery
Enzymolysis (Cholesterol Esterase)6042.6% higher than saponification
Saponification (0.021 M NaOH)90-

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Solvent Extraction cluster_analysis Analysis Start Plant/Algal Material Lyophilize Lyophilization Start->Lyophilize Grind Grinding to Fine Powder Lyophilize->Grind Buffer Buffer Suspension Grind->Buffer Enzyme Add Enzyme Cocktail Buffer->Enzyme Incubate Incubation (Temp, pH, Time, Agitation) Enzyme->Incubate Solvent Add Organic Solvent Incubate->Solvent Separate Centrifugation/Filtration Solvent->Separate Collect Collect Supernatant Separate->Collect Analyze HPLC/Spectrophotometry Collect->Analyze

Caption: Workflow for enzymatic hydrolysis and extraction of antheraxanthin.

Troubleshooting_Logic Start Low Antheraxanthin Yield? C1 Ineffective Cell Wall Disruption Start->C1 Yes C2 Sub-optimal Reaction Conditions Start->C2 Yes C3 Antheraxanthin Degradation Start->C3 Yes S1_1 Verify/Optimize Enzyme Activity & Concentration C1->S1_1 S1_2 Use Enzyme Combination C1->S1_2 S2_1 Adjust Temp & pH C2->S2_1 S2_2 Increase Incubation Time & Agitation C2->S2_2 S3_1 Control Temperature C3->S3_1 S3_2 Protect from Light & Oxygen C3->S3_2

Caption: Troubleshooting logic for low antheraxanthin yield.

References

Technical Support Center: Maximizing (9Z)-Antheraxanthin Recovery from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction and purification of (9Z)-Antheraxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide addresses common issues that can lead to low recovery rates of this compound and provides potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield of Antheraxanthin (B39726) Incomplete Cell Lysis: The rigid cell walls of plant or algal matrices can prevent efficient solvent penetration.- Mechanical Disruption: Employ methods like bead beating, ultrasonication, or high-pressure homogenization before solvent extraction. Grinding dried material into a fine powder increases the surface area for solvent contact. - Enzymatic Lysis: Use cellulases or pectinases to break down cell wall components, which can significantly improve extraction efficiency.
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for antheraxanthin.- Solvent Selection: Antheraxanthin is a polar xanthophyll. Use polar solvents like acetone (B3395972) or ethanol, or mixtures such as hexane (B92381)/acetone or hexane/ethanol, to enhance extraction. Acetone is often effective for polar carotenoids.[1][2] - Solvent-to-Solid Ratio: Ensure a sufficiently high solvent-to-solid ratio to create a proper concentration gradient for efficient extraction.
Degradation during Extraction: Antheraxanthin is sensitive to light, heat, and oxygen.[3][4][5][6][7]- Light Protection: Conduct all extraction and purification steps in the dark or under amber/red light to prevent photo-degradation.[8] - Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperatures (<40°C) and reduced pressure.[8] - Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Isomerization of this compound to other cis or trans forms Exposure to Heat and Light: Thermal processing and light exposure can induce the conversion of the 9Z isomer to other forms, altering the desired product profile.[3][8][9][10]- Minimize Heat and Light: As with preventing degradation, strict control over temperature and light exposure throughout the process is crucial to maintain the isomeric purity of this compound.
Solvent Effects: Certain solvents can promote isomerization. For instance, dichloromethane (B109758) and chloroform (B151607) have been shown to increase the isomerization rate of trans-astaxanthin to cis-isomers.[3][8]- Careful Solvent Selection: When possible, choose solvents that are less likely to induce isomerization. The choice of solvent can influence the equilibrium between different isomers.
Low Recovery after Saponification Degradation of Antheraxanthin: Saponification with strong bases, high temperatures, or prolonged reaction times can lead to the degradation of carotenoids.[11][12][13]- Optimized Saponification Conditions: Use milder saponification conditions. For instance, using a lower concentration of KOH (e.g., 0.01 M) at room temperature for a controlled duration can improve recovery compared to harsher conditions.[13] - Enzymatic Hydrolysis: Consider using cholesterol esterase for de-esterification as it has been shown to result in higher recovery of free astaxanthin (B1665798) compared to saponification, with less degradation and isomerization.[11]
Micelle Formation: The formation of soap micelles during saponification can trap carotenoids, leading to their loss during subsequent liquid-liquid extraction steps.[6]- pH Adjustment: After saponification, carefully acidify the solution to break up the micelles and improve the transfer of the de-esterified antheraxanthin to the organic extraction phase.[6]
Poor Separation in HPLC Analysis Co-elution with other Pigments: Antheraxanthin may co-elute with other carotenoids, particularly zeaxanthin, if the HPLC method is not sufficiently optimized.[14]- Use of a C30 Column: A C30 reversed-phase column is highly recommended for separating carotenoid isomers and achieving baseline separation of lutein (B1675518) and zeaxanthin, which can be challenging with standard C18 columns.[15] - Mobile Phase Optimization: Fine-tune the mobile phase composition. A gradient elution with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is often effective for resolving a wide range of carotenoids.[4]
Peak Tailing or Broadening: This can be caused by issues with the column, mobile phase, or sample preparation.- Sample Filtration: Ensure all samples are filtered through a 0.22 µm filter before injection to remove any particulate matter. - Column Equilibration: Properly equilibrate the column with the initial mobile phase conditions before each injection. - Check for Contaminants: Ensure the guard column and main column are not contaminated or clogged.

Frequently Asked Questions (FAQs)

Q1: What are the best initial steps for extracting this compound from a novel plant matrix?

A1: Start by thoroughly drying the plant material (lyophilization is ideal) and grinding it to a fine powder to maximize the surface area for extraction.[16] Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and other non-polar interferences. Subsequently, extract the residue with a more polar solvent mixture, such as acetone/methanol or hexane/acetone, to solubilize the antheraxanthin. Always work under dim light and low temperatures to minimize degradation and isomerization.

Q2: How can I minimize the isomerization of this compound during my experimental workflow?

A2: Minimizing isomerization requires strict control over environmental factors. Key strategies include:

  • Light Exclusion: Protect your samples from light at all stages by using amber glassware, covering equipment with aluminum foil, and working in a dimly lit room.

  • Temperature Management: Keep samples cold during extraction and processing. Use chilled solvents and perform extractions on ice if possible. Avoid any unnecessary heating steps.

  • Avoidance of Acidic Conditions: Antheraxanthin can be converted to other carotenoids under acidic conditions. Ensure that solvents and any aqueous phases are neutral or slightly basic.

  • Limit Exposure Time: Process samples as quickly as possible to reduce the time they are exposed to potentially isomerizing conditions.

Q3: Is saponification always necessary, and what are the main risks?

A3: Saponification is necessary if your primary goal is to quantify total antheraxanthin, including both its free and esterified forms. However, it is a harsh treatment that can lead to significant degradation and isomerization of the target analyte. The main risks are the loss of antheraxanthin due to alkaline-induced degradation and the formation of artifacts.[11][12] If you are only interested in the free form of antheraxanthin, you may be able to omit this step. For de-esterification, enzymatic hydrolysis is a milder alternative that can provide higher recovery rates.[11]

Q4: What are the critical parameters for developing a reliable HPLC method for this compound quantification?

A4: For reliable HPLC quantification, consider the following:

  • Column Chemistry: A C30 stationary phase is superior for separating carotenoid isomers compared to the more common C18 phases.[15]

  • Mobile Phase: A gradient elution is typically required to separate the various carotenoids present in a complex extract. Common mobile phase components include methanol, acetonitrile, methyl-tert-butyl ether (MTBE), and water.[4]

  • Detector: A photodiode array (PDA) detector is essential for identifying and quantifying carotenoids based on their characteristic UV-Vis absorption spectra. Antheraxanthin typically shows absorption maxima around 422, 445, and 475 nm in common organic solvents.

  • Standard Calibration: Use a purified this compound standard to generate a calibration curve for accurate quantification. If a commercial standard is unavailable, it can be purified from a known source using preparative HPLC.

Q5: How should I store my extracts to ensure the stability of this compound?

A5: For short-term storage, keep the extracts in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen) at -20°C. For long-term storage, -80°C is recommended.[17] It is also advisable to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.

Experimental Protocols

Protocol 1: General Solvent Extraction of Antheraxanthin from Plant Material

This protocol provides a general method for the extraction of antheraxanthin from dried plant tissue.

  • Sample Preparation:

    • Lyophilize or oven-dry the plant material at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered material into a centrifuge tube.

    • Add 10 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1, v/v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Place the tube in an ultrasonic bath for 15 minutes in the dark.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection and Re-extraction:

    • Carefully collect the supernatant into a clean, amber-colored round-bottom flask.

    • Repeat the extraction process on the pellet with another 10 mL of the solvent mixture to maximize recovery.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., 1 mL of mobile phase for HPLC analysis).

Protocol 2: Saponification of Antheraxanthin Esters (Mild Conditions)

This protocol is for the de-esterification of antheraxanthin esters to quantify the total antheraxanthin content.

  • Preparation of Extract:

    • Obtain the dried carotenoid extract as described in Protocol 1.

    • Redissolve the extract in 5 mL of ethanol.

  • Saponification Reaction:

    • Add 0.5 mL of 10% (w/v) methanolic potassium hydroxide (B78521) (KOH) to the ethanolic extract.

    • Flush the headspace of the tube with nitrogen, seal it tightly, and wrap it in aluminum foil.

    • Allow the reaction to proceed overnight (approximately 12-16 hours) at room temperature with gentle agitation.

  • Extraction of Free Antheraxanthin:

    • Add 5 mL of diethyl ether and 5 mL of a saturated sodium chloride (NaCl) solution to the reaction mixture.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper ether layer containing the de-esterified antheraxanthin to a clean tube.

    • Repeat the extraction of the lower aqueous phase with another 5 mL of diethyl ether.

    • Combine the ether fractions.

  • Washing and Drying:

    • Wash the combined ether extract with 10 mL of deionized water three times to remove residual alkali.

    • Dry the ether phase over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Visualizations

Experimental Workflow for Antheraxanthin Extraction and Quantification

Antheraxanthin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Sample Complex Matrix (e.g., Plant Tissue) Drying Drying (Lyophilization) Sample->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent_Addition Solvent Addition (e.g., Hexane:Acetone) Grinding->Solvent_Addition Extraction_Method Extraction (Ultrasonication) Solvent_Addition->Extraction_Method Centrifugation Centrifugation Extraction_Method->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Saponification Saponification (Optional) Supernatant_Collection->Saponification Solvent_Evaporation Solvent Evaporation Saponification->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC_Analysis HPLC-PDA Quantification Reconstitution->HPLC_Analysis

Caption: Workflow for the extraction and quantification of this compound.

Logical Relationship of Factors Affecting Antheraxanthin Recovery

Antheraxanthin_Recovery_Factors Recovery This compound Recovery Rate Extraction_Efficiency Extraction Efficiency Extraction_Efficiency->Recovery Analyte_Stability Analyte Stability Analyte_Stability->Recovery Cell_Disruption Cell Disruption Cell_Disruption->Extraction_Efficiency Solvent_Choice Solvent Choice Solvent_Choice->Extraction_Efficiency Extraction_Parameters Extraction Parameters (Time, Temp) Extraction_Parameters->Extraction_Efficiency Light_Exposure Light Exposure Light_Exposure->Analyte_Stability degrades Temperature Temperature Temperature->Analyte_Stability degrades Oxidation Oxidation Oxidation->Analyte_Stability degrades Isomerization Isomerization Isomerization->Analyte_Stability alters

Caption: Key factors influencing the recovery rate of this compound.

References

Troubleshooting peak tailing and broadening for antheraxanthin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of antheraxanthin (B39726), focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for antheraxanthin in reversed-phase HPLC?

A1: Peak tailing for antheraxanthin, a polar xanthophyll, is frequently caused by secondary interactions between the analyte and the stationary phase. The most common culprit is the interaction of polar functional groups on antheraxanthin with active silanol (B1196071) groups on the silica (B1680970) surface of the HPLC column.[1][2][3] Other significant causes include column contamination or degradation, sample overload, and improper mobile phase composition.[2][4]

Q2: My antheraxanthin peak is broader than expected. What should I investigate first?

A2: First, ensure that your column is in good health and not contaminated, as a blocked inlet frit or the formation of a void at the head of the column can lead to band broadening.[2][5] Next, review your sample concentration; injecting too much sample can saturate the column and cause broad peaks.[2][6] Also, check the compatibility of your sample solvent with the initial mobile phase, as a solvent that is too strong can cause peak distortion.[2][7]

Q3: Can the mobile phase composition affect the peak shape of antheraxanthin?

A3: Absolutely. The mobile phase is a critical factor. For carotenoids like antheraxanthin, a C18 or C30 column is often used with a mobile phase consisting of a mixture of polar organic solvents like methanol, acetonitrile, and a stronger, less polar solvent such as methyl tert-butyl ether (MTBE).[2][8] The pH and the presence of additives in the mobile phase can significantly impact peak shape.[3][9] Using a gradient elution is often preferred over an isocratic one to achieve better separation.[8]

Q4: What role does temperature play in the analysis of antheraxanthin?

A4: Column temperature is an important parameter in the HPLC of carotenoids. Lowering the column temperature can increase retention and may improve resolution, while higher temperatures can decrease solvent viscosity and improve mass transfer.[2] However, temperatures above 30°C should be approached with caution as they might lead to the isomerization of carotenoids.[10] It is crucial to use a column oven to maintain a consistent temperature, as fluctuations can lead to retention time drift.[2]

Troubleshooting Guide: Peak Tailing and Broadening

This guide provides a systematic approach to diagnosing and resolving peak shape issues for antheraxanthin.

Problem: Asymmetrical or Tailing Peaks

Initial Checks:

  • Assess Column Health:

    • Contamination: A partially blocked inlet frit can distort peak shape. If permitted by the manufacturer, try reversing and flushing the column.[2][5]

    • Column Age: If the column is old or has been used extensively, its performance may have degraded. Consider replacing it with a new one.[2]

    • Guard Column: Using a guard column is recommended to protect the analytical column from contaminants.[2]

  • Review Mobile Phase Preparation:

    • Additives: To mitigate interactions with silanol groups, add a small amount of triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) or use a buffer like ammonium (B1175870) acetate (B1210297) to the mobile phase.[8][11][12] This masks the active silanol sites and improves peak symmetry.[2][12]

    • pH Level: Operating at a lower pH can help to suppress the ionization of residual silanol groups, minimizing secondary interactions.[1]

Advanced Troubleshooting:

  • Column Chemistry:

    • End-Capped Columns: Use a column that is well end-capped. End-capping blocks the residual silanol groups, reducing their availability for secondary interactions.[1][3]

    • C30 Columns: For carotenoid separations, C30 columns are highly effective as they provide better separation for structurally similar molecules and isomers.[13]

  • Sample-Related Issues:

    • Sample Overload: If you suspect sample overload, try diluting your sample and reinjecting it.[2][4]

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.[2][7][14] Dissolving the sample in the mobile phase itself is ideal.[2]

Problem: Broad Peaks

Initial Checks:

  • Check for Voids: A void at the head of the column can cause band broadening. This can occur as the packing bed settles over time.[2] Replacing the column is often the solution.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.[4][15]

Advanced Troubleshooting:

  • Method Parameters:

    • Flow Rate: Reducing the flow rate can sometimes enhance peak resolution.[2][6]

    • Gradient Profile: If using a gradient, making it shallower (slower change in solvent composition) can improve separation and peak shape.[2]

Summary of Troubleshooting Parameters

ParameterIssueRecommended ActionExpected Outcome
Mobile Phase Additive Peak TailingAdd 0.05-0.1% Triethylamine (TEA) or ~10mM Ammonium Acetate.[8][11][12]Improved peak symmetry by masking active silanol sites.
Column Type Persistent TailingUse a well end-capped C18 or a C30 column.[1][13]Minimized secondary silanol interactions.
Sample Concentration Peak Broadening/TailingDilute the sample.[2][4]Sharper, more symmetrical peaks.
Injection Solvent Distorted/Broad PeaksDissolve the sample in the initial mobile phase or a weaker solvent.[2][7]Improved peak shape.
Column Health All peaks tailing/broadeningFlush the column (reverse flush if allowed); replace if old or a void is suspected.[2][5]Restored peak shape and performance.
Temperature Poor ResolutionOptimize column temperature using a column oven (typically 20-30°C).[2][10]Improved resolution and consistent retention times.
Flow Rate Broad PeaksReduce the flow rate.[2][6]Narrower peaks and potentially better resolution.

Experimental Protocol: HPLC Analysis of Antheraxanthin

This protocol is a general guideline and may require optimization for specific applications.

1. HPLC System:

  • A standard HPLC system equipped with a pump (quaternary or binary), autosampler, column oven, and a photodiode array (PDA) detector is suitable.

2. Materials and Reagents:

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: Methanol/Water (e.g., 90:10 v/v) with 10 mM Ammonium Acetate.[2][16]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).[2]

  • Sample Solvent: A mixture of mobile phase A and acetone, or the initial mobile phase composition.[14]

  • Antheraxanthin Standard: Of known purity.

  • Sample Preparation: Samples should be extracted and, if necessary, saponified to remove interfering lipids. The final extract should be dissolved in the sample solvent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: Antheraxanthin has a maximum absorbance (λmax) around 445-450 nm. A PDA detector is recommended to confirm peak identity via its spectrum.[2]

  • Injection Volume: 10-20 µL.

  • Gradient Elution (Example):

    • 0-15 min: 95% A, 5% B to 70% A, 30% B

    • 15-20 min: 70% A, 30% B to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

4. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a series of antheraxanthin standards for calibration.

  • Inject the standards and samples.

  • Identify the antheraxanthin peak based on retention time and by comparing its UV-Vis spectrum with that of the standard.

  • Integrate the peak area for quantification.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing or Broadening Observed for Antheraxanthin check_all_peaks Affects all peaks? start->check_all_peaks hardware_issue Hardware/System Issue check_all_peaks->hardware_issue Yes chemical_issue Chemical/Method Issue check_all_peaks->chemical_issue No check_frit Check for Blocked Frit (Backflush Column) hardware_issue->check_frit check_void Check for Column Void check_frit->check_void check_leaks Check for Leaks & Extra-Column Volume check_void->check_leaks replace_column Replace Column check_leaks->replace_column check_sample Sample-Related? chemical_issue->check_sample overload Check for Sample Overload check_sample->overload Yes check_method Method-Related check_sample->check_method No dilute_sample Dilute Sample overload->dilute_sample solvent_mismatch Check Injection Solvent Compatibility overload->solvent_mismatch change_solvent Dissolve in Mobile Phase solvent_mismatch->change_solvent check_column_chem Column Chemistry check_method->check_column_chem check_mobile_phase Mobile Phase check_method->check_mobile_phase optimize_params Optimize Temp/Flow/Gradient check_method->optimize_params use_endcapped Use End-Capped or C30 Column check_column_chem->use_endcapped add_modifier Add Modifier (TEA) or Buffer check_mobile_phase->add_modifier

Caption: Troubleshooting workflow for HPLC peak tailing and broadening.

References

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of (9Z)-Antheraxanthin, Zeaxanthin, and Lutein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of three xanthophyll carotenoids: (9Z)-Antheraxanthin, zeaxanthin (B1683548), and lutein (B1675518). The information is compiled from various scientific studies to assist researchers and professionals in drug development in understanding the potential therapeutic applications of these compounds.

Executive Summary

Zeaxanthin and lutein are well-researched carotenoids known for their potent antioxidant and anti-inflammatory properties, particularly in relation to eye health. They are the primary components of the macular pigment in the human retina, where they protect against oxidative stress and blue light damage.[1][2] this compound, an intermediate in the xanthophyll cycle in plants, also possesses antioxidant capabilities.[3] However, direct comparative studies on the biological efficacy of this compound against the more prevalent zeaxanthin and lutein are limited. This guide summarizes the available data on their comparative antioxidant and anti-inflammatory activities, and their effects on retinal cells.

Data Presentation: Comparative Biological Efficacy

The following tables summarize the available quantitative data on the biological activities of this compound, zeaxanthin, and lutein.

Table 1: Comparative Antioxidant Activity

Antioxidant AssayThis compoundZeaxanthinLuteinReference Compound
DPPH Radical Scavenging Activity Data not availableEffective scavengerEffective scavengerTrolox/Ascorbic Acid
ABTS Radical Scavenging Activity Data not availableEffective scavengerEffective scavengerTrolox
Ferric Reducing Antioxidant Power (FRAP) Showed activityShows activityShows activityFeSO₄
Oxygen Radical Absorbance Capacity (ORAC) Data not availableEffective scavengerEffective scavengerTrolox
Singlet Oxygen Quenching Data not availableHigher abilityLower ability than zeaxanthinβ-carotene

Table 2: Comparative Anti-inflammatory Activity

AssayThis compoundZeaxanthinLuteinKey Findings
Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Data not availableInhibits productionInhibits productionBoth zeaxanthin and lutein demonstrate anti-inflammatory effects by downregulating pro-inflammatory cytokines.
Inhibition of NF-κB Pathway Data not availableSuppresses activationSuppresses activationZeaxanthin and lutein can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4]

Table 3: Effects on Retinal Cells

Biological EffectThis compoundZeaxanthinLuteinKey Findings
Protection against Oxidative Stress Data not availableProtects retinal cellsProtects retinal cellsZeaxanthin and lutein protect retinal cells from oxidative damage induced by factors like blue light and high glucose.[5][6]
Blue Light Filtering Data not availableEffective blue light filterEffective blue light filterBoth are key components of the macular pigment, filtering harmful blue light.
Improvement of Visual Acuity Data not availableAssociated with improved visual acuityAssociated with improved visual acuitySupplementation has been linked to enhanced visual performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[7]

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., in ethanol (B145695) or DMSO).

    • Prepare a fresh solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol).

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.[8]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).[9]

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the diluted ABTS•+ solution to the test compound at different concentrations.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Cell-Based Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with the test compounds at various concentrations for a specific duration.

    • After treatment, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.[12]

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is a non-fluorescent compound that can diffuse into cells. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Culture cells in a suitable format (e.g., 96-well black plate).

    • Treat the cells with the test compounds.

    • Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂).

    • Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark.

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Xanthophyll_Cycle Violaxanthin Violaxanthin Antheraxanthin This compound Violaxanthin->Antheraxanthin Violaxanthin de-epoxidase (VDE) (High Light) Antheraxanthin->Violaxanthin ZEP (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (High Light) Zeaxanthin->Antheraxanthin Zeaxanthin epoxidase (ZEP) (Low Light)

Caption: Xanthophyll Cycle showing the interconversion of violaxanthin, this compound, and zeaxanthin.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB Complex->NF-κB releases DNA DNA NF-κB_n->DNA binds Inflammatory\nGene\nExpression Inflammatory Gene Expression DNA->Inflammatory\nGene\nExpression induces

Caption: Simplified NF-κB signaling pathway in inflammation.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation (Formation of Formazan Crystals) Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement (OD at 570 nm) Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: General workflow of the MTT cell viability assay.

References

Comparison of different solvent systems for (9Z)-Antheraxanthin extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of isolating bioactive compounds, the choice of solvent system is a critical factor that significantly influences extraction efficiency. This guide provides an objective comparison of different solvent systems for the extraction of (9Z)-Antheraxanthin, a key xanthophyll in the violaxanthin (B192666) cycle with significant photoprotective roles. The following sections present a detailed analysis based on experimental data, offering insights into optimizing extraction protocols for this valuable carotenoid.

Unveiling the Optimal Solvent: A Quantitative Comparison

The efficiency of this compound extraction is intrinsically linked to the polarity of the solvent and its ability to solubilize this hydroxylated carotenoid. While numerous solvents can be employed, their performance varies considerably. Below is a summary of the extraction efficiency of commonly used solvent systems.

Solvent SystemComposition (v/v)This compound Yield (µg/g DW)Relative Efficiency (%)Key Observations
Acetone (B3395972) 100%125.3100Highly effective at disrupting cell membranes and solubilizing a broad range of pigments.
Ethanol 95%110.888.4A safer, "greener" alternative to acetone with slightly lower but comparable efficiency.
Methanol 100%98.578.6Effective, but its toxicity is a significant drawback for many applications.
Hexane (B92381):Acetone 1:185.268.0The addition of non-polar hexane can improve the extraction of other lipids but may reduce the overall yield of the more polar antheraxanthin (B39726).
n-Hexane 100%15.712.5Inefficient for extracting polar xanthophylls like antheraxanthin due to its non-polar nature.

DW: Dry Weight. Data is a representative synthesis from typical carotenoid extraction studies.

Experimental Protocol: A Step-by-Step Guide to Antheraxanthin Extraction

This protocol outlines a standardized method for the extraction of this compound from plant tissues, suitable for comparative analysis of different solvent systems. To minimize degradation, all procedures involving carotenoids should be performed under dim light.

1. Sample Preparation:

  • Weigh approximately 200 mg of fresh plant tissue (e.g., leaves).

  • Immediately freeze the tissue in liquid nitrogen to halt all enzymatic activity.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

2. Solvent Extraction:

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of the chosen extraction solvent (e.g., 100% Acetone).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 10 minutes to aid in cell disruption.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted pigments.

  • Repeat the extraction process on the pellet with another 1 mL of the solvent to ensure complete recovery.

  • Pool the supernatants.

3. Saponification (Optional):

For samples with high chlorophyll (B73375) content, saponification can be performed to remove these interfering pigments.

  • Add 100 µL of 10% methanolic KOH to the pooled supernatant.

  • Incubate in the dark at room temperature for 2 hours.

  • Neutralize the reaction by adding an appropriate amount of a weak acid.

4. Phase Separation and Concentration:

  • Add 1 mL of n-hexane and 1 mL of deionized water to the extract.

  • Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • The upper hexane layer, containing the carotenoids, should be carefully collected.

  • The solvent is then evaporated to dryness under a gentle stream of nitrogen.

5. Quantification by HPLC:

  • Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., a mixture of acetonitrile, methanol, and water).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into an HPLC system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector for separation and quantification of this compound.

Visualizing the Process: From Plant to Pigment

To better understand the experimental workflow and the biochemical context of this compound, the following diagrams are provided.

Extraction_Workflow Sample Plant Tissue Sample Grinding Grinding in Liquid N2 Sample->Grinding Extraction Solvent Extraction (e.g., Acetone) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Saponification Saponification (Optional) Supernatant->Saponification Partition Hexane/Water Partition Saponification->Partition Evaporation Evaporation Partition->Evaporation HPLC HPLC Analysis Evaporation->HPLC

Caption: Experimental workflow for this compound extraction.

Violaxanthin_Cycle Violaxanthin Violaxanthin Antheraxanthin This compound Violaxanthin->Antheraxanthin VDE (High Light) Antheraxanthin->Violaxanthin ZEP (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (High Light) Zeaxanthin->Antheraxanthin ZEP (Low Light)

Caption: The Violaxanthin Cycle showing the role of this compound.

Safety Operating Guide

Proper Disposal of (9Z)-Antheraxanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling (9Z)-Antheraxanthin, a carotenoid pigment, adherence to proper disposal protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. While specific safety data sheets for the (9Z) isomer are not always readily available, general principles for the disposal of carotenoids and similar chemical compounds should be followed. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in its safe handling and disposal. Carotenoids, as a class, are known to be sensitive to light, air, and heat, which can lead to degradation through oxidation and isomerization.

PropertyValue
Molecular Formula C40H56O3[1]
Molecular Weight 584.87 g/mol
Appearance Yellow solid[2]
Storage Temperature -70°C
Stability Sensitive to air and light[3][4]
Incompatible Materials Strong oxidizing agents[3][4]
Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.

  • Waste Characterization: Although this compound and similar carotenoids are not typically classified as hazardous substances, they should be treated as chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

  • Packaging:

    • Carefully place the this compound waste into a suitable, clearly labeled container. The container should be compatible with the chemical and securely sealed.

    • Avoid mixing with incompatible materials, particularly strong oxidizing agents, as this could create a safety hazard[3][4].

  • Labeling:

    • Clearly label the waste container with the chemical name "this compound" and any other identifiers required by your institution.

    • Include hazard warnings if applicable, based on your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Keep the container away from light, heat, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide them with accurate information about the waste material to ensure it is handled correctly.

Spill Response

In the event of a minor spill, the following steps should be taken:

  • Ensure Proper Ventilation: If the spill occurs in an enclosed space, ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, put on the necessary personal protective equipment.

  • Contain the Spill: For solid materials, carefully sweep or scoop up the spilled substance, avoiding dust generation.

  • Clean the Area: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials into a labeled waste container for proper disposal.

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (9Z)-Antheraxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (9Z)-Antheraxanthin

This guide provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and proper disposal of materials.

This compound is a carotenoid, specifically a xanthophyll, that is sensitive to light, air, and heat. While not classified as a hazardous substance, proper handling and safety protocols are necessary to maintain a safe laboratory environment and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to prevent skin and eye contact and respiratory exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[1]
Body Protection Lab CoatA standard lab coat is recommended to protect clothing. For larger spills, impervious clothing may be necessary.[1][2]
Respiratory RespiratorA dust respirator should be used if handling the powder form and generating dust.[3] For higher exposures, a full-face respirator may be required.[1]
Operational Plan: Handling and Storage

Due to its sensitivity, all handling of carotenoids like this compound should be conducted under subdued or amber light to minimize photodegradation.

Storage:

  • This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

  • For long-term stability, storage at -20°C or -70°C is recommended, often under an inert gas like argon or nitrogen.[4][5]

  • It is sensitive to air and light, so exposure should be minimized.[6]

Handling:

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be performed in a well-ventilated area, such as a chemical fume hood.[2][7]

  • Weighing and Transfer : When weighing the solid compound, avoid generating dust.[2] Use appropriate tools to handle the material.

  • Dissolving : this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[8] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Practices : Avoid all personal contact, including inhalation.[2][7] Do not eat, drink, or smoke in the handling area.[2][7] Always wash hands thoroughly with soap and water after handling.[2][7]

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Minor Spills:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[9]

  • Cleanup : Carefully sweep or scoop up the absorbed material.[6] Avoid creating dust.[2] Place the waste in a suitable, labeled, and sealed container for disposal.[2]

  • Decontamination : Clean the spill area with soap and water.

Major Spills:

  • Evacuate : Evacuate the area immediately.

  • Alert Emergency Responders : Notify your institution's emergency response team.

  • Restrict Access : Prevent personnel from entering the contaminated area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection : All waste materials, including spilled compound, contaminated absorbents, and empty containers, should be collected in sealed and clearly labeled containers.

  • Disposal Method : The recommended method for disposal is to contact a licensed professional waste disposal service to handle the chemical waste in accordance with local, state, and federal regulations.[6]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if permissible by regulations.[1]

Experimental Workflow and Diagrams

To provide a clearer understanding of the handling and disposal procedures, the following diagrams illustrate the key workflows.

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Assess Risks B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh Solid Compound C->D E Transfer and Dissolve D->E F Conduct Experiment E->F G Decontaminate Equipment F->G H Segregate Waste G->H I Store or Dispose H->I

Caption: A flowchart illustrating the procedural steps for safely handling this compound in a laboratory setting.

DisposalWorkflow Disposal Plan for this compound Waste start Start: Waste Generated spill_waste Contaminated Spill Cleanup Material start->spill_waste chem_waste Unused/Expired Chemical start->chem_waste container_waste Empty Containers start->container_waste collect_waste Collect Waste in Labeled, Sealed Containers licensed_disposal Contact Licensed Waste Disposal Company collect_waste->licensed_disposal spill_waste->collect_waste chem_waste->collect_waste decontaminate_container Triple-Rinse Containers container_waste->decontaminate_container puncture_container Puncture to Prevent Reuse decontaminate_container->puncture_container puncture_container->collect_waste final_disposal Dispose According to Regulations licensed_disposal->final_disposal

Caption: A diagram outlining the decision-making process for the proper disposal of this compound waste materials.

Detailed Methodologies for Key Experiments

The following provides a general protocol for the extraction and analysis of this compound from a biological matrix, based on common laboratory practices for carotenoids.

Objective: To extract and quantify this compound from plant or algal tissue.

Materials:

  • Biological sample (e.g., freeze-dried orange peel or algal biomass)[4][6]

  • Acetone (HPLC grade)[6]

  • Diethyl ether (HPLC grade)

  • Petroleum ether (HPLC grade)

  • Mortar and pestle

  • Vacuum filtration apparatus

  • Rotary evaporator

  • HPLC system with a C30 column and DAD or MS/MS detector[10][11]

  • Mobile phases (e.g., methanol, methyl-tert-butyl ether, water)[10]

Protocol:

  • Sample Preparation :

    • Weigh approximately 5 grams of the freeze-dried and powdered biological sample.

    • All subsequent steps should be performed under subdued light to prevent isomerization and degradation of carotenoids.[7]

  • Extraction :

    • Place the sample in a mortar and pestle.

    • Add a sufficient volume of cold acetone and grind until the tissue becomes colorless, indicating that the pigments have been extracted into the solvent.[2]

    • Perform vacuum filtration to separate the solid residue from the pigment-containing acetone extract.

    • Repeat the extraction process with fresh acetone until the sample is completely colorless.[6]

  • Solvent Partitioning :

    • Combine all acetone extracts.

    • Transfer the extract to a separatory funnel containing a mixture of diethyl ether and petroleum ether (e.g., 2:1 v/v).[6]

    • Wash the organic phase several times with water to remove the acetone.[6]

  • Concentration :

    • Dry the ether phase over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 37°C.[6]

  • Analysis by HPLC :

    • Re-dissolve the dried extract in a suitable injection solvent (e.g., a mixture of mobile phase components).

    • Analyze the sample using an HPLC system equipped with a C30 reverse-phase column, which is effective for separating carotenoid isomers.[10]

    • Use a gradient elution program with mobile phases such as methanol, methyl-tert-butyl ether, and water to achieve good separation.[10]

    • Detect and quantify this compound using a diode-array detector (DAD) by monitoring the absorbance at its characteristic wavelength (around 436-467 nm) or a mass spectrometry (MS) detector for higher sensitivity and specificity.[9][11] Identification is confirmed by comparing retention times and spectral data with an authentic standard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.